2-[3-(Bromomethyl)phenyl]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDEBDYUAKNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522346 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-44-2 | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[3-(bromomethyl)phenyl]thiophene, a key intermediate in the development of various pharmaceutical and materials science applications. This document details a reliable synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound.
Introduction
Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties. The title compound, this compound, serves as a versatile building block for introducing a thiophene-phenyl moiety with a reactive bromomethyl group, enabling further molecular elaboration. This guide outlines a robust two-step synthesis commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a regioselective benzylic bromination.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromothiophene with 3-tolylboronic acid to yield the intermediate, 2-(3-tolyl)thiophene. The subsequent step is the selective radical bromination of the benzylic methyl group of 2-(3-tolyl)thiophene using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocols
Synthesis of 2-(3-tolyl)thiophene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromothiophene | 163.04 | 1.63 g | 10.0 mmol |
| 3-Tolylboronic acid | 135.96 | 1.63 g | 12.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.347 g | 0.3 mmol |
| Potassium Carbonate | 138.21 | 2.76 g | 20.0 mmol |
| 1,2-Dimethoxyethane (DME) | 90.12 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-bromothiophene (1.63 g, 10.0 mmol), 3-tolylboronic acid (1.63 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).
-
Add 1,2-dimethoxyethane (40 mL) and an aqueous solution of potassium carbonate (2.76 g in 10 mL of water).
-
The reaction mixture is degassed with nitrogen for 15 minutes.
-
The mixture is then heated to 80 °C and stirred vigorously under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 2-(3-tolyl)thiophene as a colorless oil.
Expected Yield: ~85-95%
Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(3-tolyl)thiophene | 174.26 | 1.74 g | 10.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11.0 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.082 g | 0.5 mmol |
| Carbon tetrachloride (CCl₄) | 153.82 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-tolyl)thiophene (1.74 g, 10.0 mmol) in carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (0.082 g, 0.5 mmol) to the solution.
-
The reaction mixture is heated to reflux (approximately 77 °C) and stirred for 4 hours. The reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords this compound as a solid.
Expected Yield: ~70-80%
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrS | - |
| Molecular Weight | 253.16 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Purity | ≥97% | [1] |
| CAS Number | 85553-44-2 | [1] |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | s | 1H | Phenyl-H (position 2) |
| ~7.40-7.20 | m | 3H | Phenyl-H |
| ~7.25 | dd | 1H | Thiophene-H (position 5) |
| ~7.05 | dd | 1H | Thiophene-H (position 3) |
| ~7.00 | t | 1H | Thiophene-H (position 4) |
| 4.50 | s | 2H | -CH₂Br |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Phenyl-C (quaternary) |
| ~138 | Phenyl-C (quaternary) |
| ~130-125 | Phenyl-CH & Thiophene-CH |
| ~33 | -CH₂Br |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600, 1470 | C=C stretching (aromatic rings) |
| ~1210 | C-Br stretching |
| ~800-700 | C-H out-of-plane bending (aromatic) |
| ~690 | C-S stretching |
MS (Mass Spectrometry):
| m/z | Assignment |
| 252/254 | [M]⁺ (isotopic pattern for Br) |
| 173 | [M-Br]⁺ |
Safety and Handling
This compound is expected to be a lachrymator and skin irritant due to the presence of the benzylic bromide functional group.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a detailed and practical methodology for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and scalable, providing good to excellent yields. The comprehensive characterization data serves as a valuable reference for researchers in the fields of medicinal chemistry and materials science, facilitating the use of this versatile building block in the development of novel compounds and materials.
References
A Technical Guide to the Spectroscopic and Synthetic Aspects of 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-[3-(bromomethyl)phenyl]thiophene. These values are estimations based on the analysis of similar compounds and general principles of spectroscopic interpretation.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.60 | s | - | H on C between BrCH₂ and thiophene |
| ~7.50-7.30 | m | - | Aromatic H (phenyl) | |
| ~7.25-7.05 | m | - | Thiophene H | |
| ~4.50 | s | - | -CH₂Br | |
| ¹³C | ~142 | s | - | C-thiophene (ipso) |
| ~138 | s | - | C-phenyl (ipso) | |
| ~137 | s | - | C-phenyl (ipso, attached to CH₂Br) | |
| ~129-125 | d | - | Aromatic CH | |
| ~124-123 | d | - | Thiophene CH | |
| ~33 | t | - | -CH₂Br |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic, thiophene) |
| ~2925, ~2850 | Weak | C-H stretch (-CH₂) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic, thiophene) |
| ~1210 | Medium | C-H in-plane bend (aromatic) |
| ~800-700 | Strong | C-H out-of-plane bend (aromatic, thiophene) |
| ~690 | Medium | C-S stretch |
| ~600 | Medium | C-Br stretch |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Interpretation |
| Electron Impact (EI) | [M]⁺˙ | Molecular ion |
| [M-Br]⁺ | Loss of bromine atom | |
| [M-CH₂Br]⁺ | Loss of bromomethyl group | |
| [C₄H₃S]⁺ | Thienyl fragment | |
| [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
The synthesis of this compound can be conceptually approached through a Suzuki cross-coupling reaction to form the biaryl linkage, followed by a benzylic bromination. The following is a plausible, though not experimentally verified, protocol based on established methods for similar compounds.
Synthesis of 2-(3-methylphenyl)thiophene
This step involves a Suzuki coupling between 2-bromothiophene and 3-methylphenylboronic acid.
-
Materials: 2-bromothiophene, 3-methylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a round-bottom flask, add 2-bromothiophene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Bromination of 2-(3-methylphenyl)thiophene
This step involves the benzylic bromination of the methyl group.
-
Materials: 2-(3-methylphenyl)thiophene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (or a suitable alternative solvent).
-
Procedure:
-
Dissolve 2-(3-methylphenyl)thiophene (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Physicochemical Properties of 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 2-[3-(bromomethyl)phenyl]thiophene. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some sections of this guide are based on data from closely related isomers and general knowledge of thiophene chemistry, and should be interpreted with caution.
Core Properties and Identification
This compound is a substituted aromatic compound containing a thiophene ring linked to a bromomethyl-substituted phenyl group. Its chemical structure and key identifiers are summarized below.
Table 1: Core Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 85553-44-2 | [1][2] |
| Molecular Formula | C₁₁H₉BrS | [3] |
| Molecular Weight | 253.16 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(3-bromomethyl phenyl) thiophene, 3-(2-thienyl)benzyl bromide | [3] |
Physical and Chemical Properties
Table 2: Physical Properties of this compound and Related Isomers
| Property | This compound | 3-[2-(bromomethyl)phenyl]thiophene | 2-[4-(bromomethyl)phenyl]thiophene |
| Melting Point (°C) | Data not available | Data not available | 83-84.5[4] |
| Boiling Point (°C) | Data not available | 100-103 @ 0.1 Torr[4] | Data not available |
| Density (g/cm³) | Data not available | 1.457 (Predicted)[4] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on common organic chemistry reactions for analogous compounds. A two-step process is likely:
-
Suzuki-Miyaura Cross-Coupling: This reaction would form the C-C bond between the thiophene and phenyl rings. It would involve the reaction of 2-thienylboronic acid with 1-bromo-3-(bromomethyl)benzene or 3-bromobenzyl bromide in the presence of a palladium catalyst and a base.
-
Benzylic Bromination: Alternatively, 2-(3-methylphenyl)thiophene could be synthesized first, followed by a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).
A generalized workflow for the synthesis via the Suzuki-Miyaura coupling followed by purification is depicted below.
Reactivity
The chemical reactivity of this compound is primarily dictated by the bromomethyl group and the thiophene ring.
-
Nucleophilic Substitution: The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols, cyanides) to synthesize various derivatives.
-
Electrophilic Aromatic Substitution: The thiophene ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. The substitution pattern will be directed by the phenyl substituent.
Spectroscopic and Analytical Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For research purposes, this data would need to be generated experimentally upon synthesis of the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.
However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous thiophene-containing compounds have demonstrated a wide range of biological activities, including:
-
Anticancer: Thiophene derivatives have been investigated for their potential to inhibit tumor growth.[5]
-
Anti-inflammatory: Certain thiophene compounds have shown promise as anti-inflammatory agents.[5]
-
Antimicrobial: The thiophene nucleus is present in some antimicrobial drugs.[5]
The bromomethylphenyl group is often used as a reactive handle to covalently bind to biological targets or as a precursor for further chemical modifications to explore structure-activity relationships in drug discovery programs.
Given the lack of specific data, no signaling pathway diagrams can be generated for this compound at this time.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general procedures for reactions of this type. These would require optimization for the specific synthesis of this compound.
Hypothetical Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add 2-thienylboronic acid (1.0 eq), 1-bromo-3-(bromomethyl)benzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene and water (4:1).
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations.
The logical relationship for a drug discovery process starting from a compound like this compound can be visualized as follows.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and material science, largely owing to its reactive bromomethyl group and the versatile thiophene core. However, there is a notable absence of specific experimental data for this particular isomer in the current scientific literature. Further research is required to fully characterize its physical, chemical, and biological properties to unlock its potential for various applications. Researchers working with this compound should anticipate the need to perform foundational characterization experiments.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-[3-(Bromomethyl)phenyl]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 2-[3-(bromomethyl)phenyl]thiophene derivatives. A thorough understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design. Thiophene derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a bromomethylphenyl substituent offers a reactive handle for further chemical modification and can significantly influence the compound's biological interactions and solid-state packing.
Core Principles of Crystal Structure Analysis
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern provides detailed information about the electron density distribution within the crystal, from which a precise molecular structure can be elucidated. For organic compounds that are challenging to crystallize as single crystals of suitable size and quality, X-ray powder diffraction (PXRD) has emerged as a powerful alternative for structure determination.[5][6]
Experimental Protocols
A generalized experimental workflow for the crystal structure analysis of a novel this compound derivative is outlined below. This protocol is a composite of standard laboratory practices for the synthesis, crystallization, and structural analysis of organic compounds.[7][8][9]
Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies, often involving cross-coupling reactions to form the biaryl core, followed by functional group manipulation to introduce the bromomethyl group. A representative synthetic route might involve a Suzuki or Stille coupling between a thiophene boronic acid (or stannane) and a suitably substituted bromophenyl precursor, followed by radical bromination of a methyl group.
General Synthetic Step:
-
Coupling Reaction: A mixture of 2-thienylboronic acid, 1-bromo-3-methylbenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/ethanol/water) is heated under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted. The crude product is then purified using column chromatography on silica gel.
-
Bromination: The resulting 2-(3-methylphenyl)thiophene is dissolved in a non-polar solvent (e.g., CCl₄), and a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) are added. The mixture is refluxed under irradiation with a light source.
-
Final Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The final product is purified by recrystallization or column chromatography to yield the this compound derivative.
Crystallization
Obtaining high-quality single crystals is a critical yet often empirical step. Slow evaporation of a saturated solution is the most common technique.
Protocol for Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for the formation of well-defined single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Data Collection and Refinement:
-
A selected single crystal is mounted on a goniometer head.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a controlled temperature (often a low temperature like 100 K to minimize thermal vibrations).
-
The collected data is processed to yield a set of reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The following table presents a hypothetical but representative set of crystallographic data for a this compound derivative.
| Parameter | Value |
| Empirical formula | C₁₁H₉BrS |
| Formula weight | 253.16 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 8.542(3) |
| b (Å) | 12.115(4) |
| c (Å) | 10.321(4) |
| α (°) | 90 |
| β (°) | 109.25(2) |
| γ (°) | 90 |
| Volume (ų) | 1008.9(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.667 |
| Absorption coefficient (mm⁻¹) | 4.452 |
| F(000) | 504 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.50 to 27.50 |
| Index ranges | -11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13 |
| Reflections collected | 9876 |
| Independent reflections | 2305 [R(int) = 0.045] |
| Completeness to θ = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2305 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
| Largest diff. peak and hole (e.Å⁻³) | 0.54 and -0.48 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its final structural elucidation.
Caption: Experimental workflow for crystal structure analysis.
Logical Relationships in Structural Analysis
The data obtained from crystal structure analysis provides fundamental insights that inform various aspects of drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in the bifunctional molecule 2-[3-(bromomethyl)phenyl]thiophene. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the high reactivity of its benzylic bromide moiety. This document details the key reactions this functional group undergoes, including nucleophilic substitution, oxidation, reduction, and various cross-coupling reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required for the effective utilization of this compound in synthesis and drug development.
Introduction
This compound is a heteroaromatic compound featuring a thiophene ring linked to a phenyl ring that is further functionalized with a reactive bromomethyl group. The presence of the benzylic bromide makes this molecule an excellent electrophile for a wide array of chemical transformations. The thiophene and phenyl moieties offer opportunities for further functionalization, making this a valuable scaffold in the design of novel therapeutic agents and functional materials. Thiophene and its derivatives are known to possess diverse pharmacological activities, and their incorporation into larger molecular frameworks is a common strategy in drug discovery.[1][2][3] This guide focuses specifically on the chemistry of the bromomethyl group, providing a detailed exploration of its synthetic utility.
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding methyl-substituted precursor, 2-(3-methylphenyl)thiophene. The key transformation is the selective bromination of the benzylic methyl group.
Benzylic Bromination
The most common method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding alkylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions.[4] The reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. a-safe-and-green-benzylic-radical-bromination-experiment - Ask this paper | Bohrium [bohrium.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2-[3-(Bromomethyl)phenyl]thiophene: A Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[3-(bromomethyl)phenyl]thiophene, a key building block in modern organic synthesis. Its unique bifunctional nature, combining the reactive bromomethyl group with the versatile thiophene moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, with significant applications in medicinal chemistry and materials science. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and quantitative data.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature, and its structure combines the aromaticity of both the phenyl and thiophene rings with the reactivity of a benzylic bromide. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₉BrS |
| Molecular Weight | 253.16 g/mol |
| Appearance | Solid |
| CAS Number | 85553-44-2 |
Synthesis of this compound
A robust and efficient two-step synthetic route to this compound is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a regioselective side-chain bromination.
Experimental Protocol: Synthesis of 2-(3-Tolyl)thiophene (Suzuki-Miyaura Coupling)
This procedure is adapted from established protocols for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives.
Materials:
-
2-Bromothiophene
-
3-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-bromothiophene (1.0 eq) and 3-tolylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-tolyl)thiophene.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-90% |
| Purity | >95% (by NMR and GC-MS) |
Experimental Protocol: Synthesis of this compound (Side-Chain Bromination)
This protocol is based on standard procedures for the radical bromination of benzylic positions using N-bromosuccinimide (NBS).
Materials:
-
2-(3-Tolyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 2-(3-tolyl)thiophene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05 eq) to the solution.
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity | >97% (by NMR and HPLC) |
Applications in Organic Synthesis
The bromomethyl group of this compound serves as a versatile handle for introducing the 2-(thiophen-2-yl)benzyl moiety into various molecular scaffolds through nucleophilic substitution and cross-coupling reactions.
Synthesis of Thieno[3,2-c]isoquinoline Derivatives
A significant application of this building block is in the synthesis of fused heterocyclic systems, such as thieno[3,2-c]isoquinolines. These compounds are of interest in materials science due to their potential electronic and photophysical properties.
Experimental Protocol: Synthesis of a Thieno[3,2-c]isoquinoline Derivative
This generalized protocol illustrates the synthesis of a thieno[3,2-c]isoquinoline derivative from this compound.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Palladium catalyst (for cyclization, if required)
-
Acid or base for cyclization
Procedure:
-
N-Alkylation: Dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in acetonitrile or DMF.
-
Add DIPEA (1.5 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the N-substituted intermediate.
-
Cyclization: The cyclization of the intermediate can be achieved through various methods, often involving acid catalysis or palladium-catalyzed intramolecular C-H activation. A common method involves heating the intermediate in the presence of a strong acid like polyphosphoric acid (PPA) or triflic acid.
-
The reaction conditions for cyclization will vary depending on the specific substrate.
-
After the reaction, the mixture is carefully quenched, neutralized, and the product is extracted.
-
Purification by column chromatography yields the desired thieno[3,2-c]isoquinoline derivative.
Quantitative Data (Example):
| Reaction Step | Reactants | Product | Yield (%) |
| N-Alkylation | This compound, Benzylamine | N-Benzyl-1-(3-(thiophen-2-yl)phenyl)methanamine | 85-95 |
| Cyclization | N-Benzyl-1-(3-(thiophen-2-yl)phenyl)methanamine | A Thieno[3,2-c]isoquinoline derivative | 50-70 |
Potential in Drug Discovery
Thiophene-containing molecules are prevalent in medicinal chemistry due to their ability to act as bioisosteres of phenyl rings and their favorable physicochemical properties. While specific biological data for derivatives of this compound is limited in publicly accessible literature, the core structure is a valuable starting point for the synthesis of compounds targeting various biological pathways. For instance, many kinase inhibitors and G protein-coupled receptor (GPCR) ligands incorporate thiophene moieties.
The following diagram illustrates a generalized signaling pathway for a G protein-coupled receptor (GPCR), a common target for drugs derived from thiophene-based scaffolds. Ligand binding to the GPCR initiates a cascade of intracellular events, starting with the activation of a G protein, which in turn modulates the activity of an effector enzyme, leading to a cellular response.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis provides access to a bifunctional molecule that can be readily elaborated into more complex structures. Its utility in the construction of fused heterocyclic systems highlights its importance in materials science, while its thiophene core makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge and experimental basis for researchers to effectively utilize this compound in their synthetic endeavors.
Preliminary Biological Screening of 2-[3-(bromomethyl)phenyl]thiophene Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 2-[3-(bromomethyl)phenyl]thiophene analogues. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromomethylphenyl substituent to the thiophene core presents a promising avenue for the development of novel therapeutic agents. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and potential mechanisms of action of this class of compounds.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through a multi-step process, primarily involving the formation of the 2-arylthiophene core followed by functional group manipulation. A common and effective method for constructing the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]
A plausible synthetic route begins with a suitable brominated thiophene derivative, which is coupled with a boronic acid derivative of the desired phenyl group. Subsequent bromination of a methyl group on the phenyl ring can then be performed to yield the target this compound analogues.
Another versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[4][5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5] This method is particularly useful for generating a library of diverse 2-aminothiophene derivatives which can then be further modified.
Experimental Protocols for Biological Screening
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound in a suitable solvent to prepare a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no compound), and the twelfth well serves as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from a fresh agar plate in sterile saline.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and duration (e.g., 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Biological Activity of 2-Arylthiophene Analogues
Due to the limited publicly available data specifically for this compound analogues, the following tables summarize the cytotoxic and antimicrobial activities of structurally related 2-arylthiophene derivatives to provide a representative overview of their potential biological activities.
Table 1: Cytotoxicity of 2-Arylthiophene Analogues against Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cell Line | IC₅₀ (µM) | Citation |
| 1a | -H | -H | -H | HepG2 | >100 | [13] |
| 1b | -Cl | -H | -H | HepG2 | 56.3 | [13] |
| 1c | -OCH₃ | -H | -H | HepG2 | 78.1 | [13] |
| 2a | -H | -H | -NH₂ | HeLa | 45.2 | [14] |
| 2b | -H | -H | -NH₂ | PANC-1 | 38.7 | [14] |
| 3a | -CN | -CH₃ | -NH-aryl | MCF-7 | 12.5 | [15] |
| 3b | -CN | -CH₃ | -NH-aryl | HepG2 | 9.8 | [15] |
Table 2: Antimicrobial Activity of 2-Arylthiophene Analogues
| Compound ID | R1 | R2 | Bacterial/Fungal Strain | MIC (µg/mL) | Citation |
| 4a | -aryl | -CHO | Pseudomonas aeruginosa | 29.7 | [1] |
| 4b | -aryl | -CHO | Staphylococcus aureus | 62.5 | [1] |
| 5a | -aryl | -NH₂ | Escherichia coli | 128 | [16] |
| 5b | -aryl | -NH₂ | Bacillus subtilis | 64 | [16] |
| 6a | -aryl | -benzamide | Acinetobacter baumannii | 16 | [17][18] |
| 6b | -aryl | -benzamide | Escherichia coli | 8 | [17][18] |
Signaling Pathways and Experimental Workflows
The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis.[19][20][21] Two of the most critical pathways implicated are the PI3K/AKT and MAPK/ERK pathways.[22][23][24][25][26]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by 2-arylthiophene analogues.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.
Caption: Postulated interference of 2-arylthiophene analogues with the MAPK/ERK pathway.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the preliminary biological screening of novel this compound analogues.
Caption: General workflow for the preliminary biological screening of novel compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic routes and biological screening protocols outlined in this guide provide a framework for the systematic evaluation of this class of compounds. While data on the specific analogues of interest is limited, the information gathered from structurally related compounds suggests potential for significant cytotoxic and antimicrobial activities. Further investigation into their mechanism of action, particularly their effects on key signaling pathways such as PI3K/AKT and MAPK/ERK, will be crucial for the rational design and optimization of lead compounds for future drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 22. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds [mdpi.com]
- 25. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols and data for the use of 2-[3-(bromomethyl)phenyl]thiophene as a building block in palladium-catalyzed Suzuki cross-coupling reactions. This versatile reagent allows for the introduction of a thiophene-phenyl moiety into a wide range of organic molecules, a common scaffold in pharmacologically active compounds and advanced materials.[4][5] The presence of the benzylic bromide functionality offers a reactive site for coupling with various boronic acids and their derivatives.[6][7]
The protocols outlined below are designed to be a starting point for researchers, providing a robust methodology that can be adapted and optimized for specific substrates and desired outcomes. The reaction conditions are based on established procedures for Suzuki-Miyaura couplings of benzylic halides.[6][7]
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[2] In the case of this compound, the benzylic bromide acts as the electrophilic partner, reacting with an arylboronic acid to form a new carbon-carbon bond. The catalytic cycle, as illustrated in the signaling pathway diagram below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the benzylic bromide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids. These data are compiled from analogous reactions reported in the literature for benzylic bromides and thiophene-containing substrates.[6][8]
Table 1: Optimized Reaction Conditions for Suzuki Cross-Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective catalyst for Suzuki couplings.[1][6] |
| Pd(OAc)₂ with a phosphine ligand (e.g., JohnPhos) | Often used for more challenging couplings, including those with benzylic halides.[7] | |
| Base | K₃PO₄ (Potassium phosphate) | A strong base that is effective in many Suzuki reactions.[1][6] |
| K₂CO₃ (Potassium carbonate) | A milder base that can also be effective.[7] | |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[6][8] |
| DMF (Dimethylformamide) | An alternative polar aprotic solvent.[7] | |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate.[6][8] |
| Reaction Time | 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent the oxidation of the palladium catalyst.[8] |
Table 2: Substrate Scope and Expected Yields with Various Arylboronic Acids
| Entry | Arylboronic Acid | Expected Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-[3-(benzyl)phenyl]thiophene | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | 2-[3-(4-methoxybenzyl)phenyl]thiophene | 70-80 |
| 3 | 4-Chlorophenylboronic acid | 2-[3-(4-chlorobenzyl)phenyl]thiophene | 60-70 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-[3-(3,5-dimethylbenzyl)phenyl]thiophene | 60-70 |
| 5 | 4-(Methylthio)phenylboronic acid | 2-[3-(4-(methylthio)benzyl)phenyl]thiophene | 65-75 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.[6][8]
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1 equivalent) and Pd(PPh₃)₄ (2.5 mol%) under an inert atmosphere.[8]
-
Add 1,4-dioxane to the flask and stir the mixture for 30 minutes at room temperature.[8]
-
To this mixture, add the arylboronic acid (1.1 equivalents), K₃PO₄ (2 equivalents), and degassed water.[8]
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.[6][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Palladium-Catalyzed Synthesis with 2-[3-(Bromomethyl)phenyl]thiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis involving 2-[3-(bromomethyl)phenyl]thiophene. This versatile building block offers multiple reaction sites for carbon-carbon bond formation, enabling the synthesis of a diverse range of complex organic molecules for applications in drug discovery and materials science.
Application Notes
Thiophene and its derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this sulfur-containing heterocycle. The thiophene nucleus is considered a privileged scaffold due to its ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a phenyl group with a reactive bromomethyl substituent at the 3-position of the thiophene ring, as in this compound, creates a bifunctional molecule with significant potential for creating diverse molecular architectures.
Key Applications in Drug Discovery and Materials Science:
-
Novel Scaffolds for Drug Candidates: The palladium-catalyzed cross-coupling reactions of this compound with various partners (boronic acids, alkenes, alkynes) can generate novel molecular scaffolds. These scaffolds can be further elaborated to develop candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Thiophene derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
-
Probes for Chemical Biology: The synthesized derivatives can be utilized as molecular probes to investigate biological pathways and identify new drug targets. The ability to systematically modify the structure through palladium catalysis allows for the generation of focused libraries for structure-activity relationship (SAR) studies.
-
Organic Electronics: Thiophene-based conjugated polymers are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthetic routes outlined here can be adapted to produce monomers for the synthesis of novel conjugated materials with tailored optoelectronic properties.
General Considerations for Synthesis
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction can be directed to the bromomethyl group.
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Add a suitable degassed solvent system (e.g., toluene, 1,4-dioxane, or DMF/water mixture).
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Related Bromomethyl Thiophenes:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |
Note: The data in this table is illustrative and based on reactions with similar bromomethyl-substituted thiophene derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling:
Suzuki-Miyaura Coupling Workflow
Catalytic Cycle for Suzuki-Miyaura Coupling:
Application Notes: Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide (Grignard reagent). This document provides a detailed protocol for the preparation of a Grignard reagent from 2-[3-(bromomethyl)phenyl]thiophene. The target compound possesses a benzylic bromide, which is highly reactive and susceptible to side reactions, most notably Wurtz-type homocoupling.[1][2] Therefore, careful control of reaction conditions is critical for maximizing the yield of the desired Grignard reagent. These application notes are intended for researchers in organic chemistry and drug development, providing a comprehensive methodology for the synthesis and subsequent utilization of this versatile intermediate.
Key Challenges and Considerations
-
Reactivity of Benzyl Bromides: Benzyl halides are significantly more reactive than aryl or alkyl halides. This reactivity increases the likelihood of the Wurtz coupling side reaction, where the formed Grignard reagent attacks an unreacted molecule of the starting bromide, leading to the formation of a dimer (1,2-bis[3-(thiophen-2-yl)phenyl]ethane).[1][2]
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and nucleophiles that react rapidly with protic solvents (like water or alcohols) and are oxidized by atmospheric oxygen.[3][4] All glassware, solvents, and reagents must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Reaction Initiation: The reaction between the organic halide and magnesium metal often has an induction period.[6] Activation of the magnesium surface is typically required to initiate the reaction. Common methods include using a crystal of iodine, a small amount of 1,2-dibromoethane, or mechanically crushing the magnesium turnings.[6][7]
-
Solvent Choice: The choice of ethereal solvent is crucial for stabilizing the Grignard reagent.[8] Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often preferred for benzylic Grignards over diethyl ether due to better solvating properties and higher boiling points, although chemoselectivity can vary.[1]
Experimental Protocol
1. Materials and Reagents
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) crystal (as initiator)
-
Electrophile (e.g., benzaldehyde, acetone, CO₂ (dry ice))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or balloon setup for inert atmosphere
-
Heating mantle or oil bath
-
Ice-water bath
3. Procedure
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry argon or nitrogen to prevent atmospheric moisture contamination.[7] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask. Add a single crystal of iodine.[9] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed; this helps to etch the passivating magnesium oxide layer.[6][7] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF to create a ~0.5 M solution. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add a small portion (~5-10%) of the bromide solution from the dropping funnel to the magnesium turnings. The brown color of the iodine should fade, and gentle bubbling from the magnesium surface may be observed, indicating the reaction has started.[9] If the reaction does not initiate, gentle warming or sonication may be applied.
-
Grignard Formation: Once the reaction is initiated, begin slow, dropwise addition of the remaining bromide solution at a rate that maintains a gentle reflux.[4] Use an ice bath to control the exothermic reaction and keep the temperature between 20-25 °C to minimize Wurtz coupling.[10]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear cloudy and grayish-brown.[11]
Part B: Reaction with an Electrophile (General Procedure)
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.
-
Electrophile Addition: Dissolve the electrophile (1.0 equivalent, e.g., an aldehyde or ketone) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent. [An acidic workup with dilute HCl can also be used, but NH₄Cl is milder and preferred for sensitive products.][9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for Grignard reactions involving benzylic and thiophene-based halides, which serve as a reference for the protocol described.
| Substrate | Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Notes |
| Benzyl Bromide | Et₂O | Iodine | Reflux | 1 | ~80% | High concentration can favor Wurtz coupling.[1] |
| Benzyl Bromide | THF | Iodine | Reflux | 1 | ~30% | THF can sometimes lead to lower yields for benzyl bromide itself.[1] |
| Benzyl Bromide | 2-MeTHF | Iodine | Reflux | 1 | ~80% | A greener alternative to THF with comparable results to Et₂O.[1] |
| Benzyl Chloride | Diethoxymethane | None | 20 °C | 4 | 99% | Reaction in this solvent avoids precipitation of the Grignard reagent.[10] |
| Bromothiophene | THF | None | 40-50 °C | 3 | >90% | Formation of the Grignard reagent from bromothiophene is efficient.[12] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the Grignard reaction.
Caption: Chemical pathway of the Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. グリニャール試薬 [sigmaaldrich.com]
- 4. cerritos.edu [cerritos.edu]
- 5. data.epo.org [data.epo.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Poly(3-alkylthiophenes) using 2-[3-(bromomethyl)phenyl]thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-alkylthiophenes) (P3ATs) are a class of conducting polymers with significant potential in various fields, including organic electronics and biomedical applications. The functionalization of the thiophene monomer is a key strategy to tailor the properties of the resulting polymer. This document provides detailed application notes and protocols for the synthesis of poly(3-alkylthiophenes) derived from 2-[3-(bromomethyl)phenyl]thiophene precursors. The presence of the bromomethylphenyl group offers a versatile handle for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, which is of particular interest in drug development for creating polymer-drug conjugates and functional biomaterials.
Challenges and Strategies
A primary challenge in the polymerization of this compound is the reactivity of the benzylic bromide. This functional group can be incompatible with common polymerization techniques such as Grignard Metathesis (GRIM) polymerization, as Grignard reagents are known to react with benzylic halides. To address this, two main strategies are proposed:
-
Direct Polymerization using a Tolerant Method: Employing a polymerization technique that does not interfere with the benzylic bromide group, such as oxidative polymerization.
-
Protecting Group Strategy: Temporarily protecting the benzylic bromide, performing the polymerization, and then deprotecting the polymer to reveal the desired functional group.
A third alternative is to first synthesize a precursor polymer and then introduce the bromomethylphenyl group via post-polymerization modification .
Monomer Synthesis: this compound
The precursor monomer, this compound, is commercially available from suppliers such as Thermo Scientific.[1] Alternatively, it can be synthesized from 3-methylthiophene through bromination. A general procedure for the bromination of a similar compound, 3-methylthiophene to 3-(bromomethyl)thiophene, involves the use of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as benzene.[2]
Experimental Protocol: Synthesis of 3-(bromomethyl)thiophene (Illustrative) [2]
-
In a well-ventilated fume hood, dissolve 3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene in a three-necked flask equipped with a stirrer and reflux condenser.
-
Heat the solution to a vigorous reflux.
-
Add a mixture of N-bromosuccinimide and benzoyl peroxide portion-wise. Control the addition rate to manage the foaming.
-
After the addition is complete and foaming has subsided, cool the flask in an ice bath.
-
Filter the succinimide by-product and wash it with dry benzene.
-
Remove the benzene from the filtrate under reduced pressure.
-
Distill the residue under vacuum to obtain the 3-(bromomethyl)thiophene product.
Note: Thenyl bromides are lachrymatory and can cause skin irritation. Handle with appropriate personal protective equipment.[2]
Polymerization Method 1: Oxidative Polymerization
Oxidative polymerization using iron(III) chloride (FeCl₃) is a common and robust method for synthesizing polythiophenes. This method is generally tolerant of a variety of functional groups.
Experimental Protocol: Oxidative Polymerization of this compound
-
In a two-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in a dry solvent such as chloroform or chlorobenzene.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in the same solvent.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
Continue stirring for a specified period (e.g., 24 hours). The polymer will precipitate from the solution.
-
Quench the reaction by adding methanol.
-
Collect the polymer by filtration and wash it extensively with methanol to remove any remaining FeCl₃ and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform to collect the polymer fraction).
-
Dry the purified polymer under vacuum.
Expected Outcome and Characterization:
The resulting polymer, poly(this compound), is expected to be a colored solid. Characterization can be performed using:
-
¹H NMR Spectroscopy: To confirm the polymer structure and the presence of the bromomethylphenyl group.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To analyze the electronic properties and conjugation length of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.
Polymerization Method 2: Post-Polymerization Modification
An alternative approach involves first polymerizing a thiophene monomer with a precursor functional group, followed by a chemical transformation to introduce the bromomethylphenyl moiety. For instance, one could polymerize a thiophene monomer containing a hydroxymethylphenyl or methylphenyl group and then convert it to the desired bromomethylphenyl group after polymerization.
Experimental Workflow: Post-Polymerization Bromination
References
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 2-[3-(Bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, albeit theoretical, framework for the utilization of 2-[3-(bromomethyl)phenyl]thiophene as a versatile starting material for the synthesis of novel anti-inflammatory agents. While direct literature precedence for the synthesis of specific anti-inflammatory compounds from this exact precursor is not currently available, this document outlines a scientifically plausible synthetic strategy and detailed protocols for the biological evaluation of potential drug candidates. The proposed methodologies are grounded in established principles of medicinal chemistry and the known anti-inflammatory properties of thiophene-containing molecules, which frequently act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Introduction
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of biological activities.[1] In the realm of inflammation, thiophene-based compounds have demonstrated significant potential, with several exhibiting potent inhibitory activity against key pro-inflammatory enzymes like COX-1, COX-2, and 5-LOX.[2][3] The inflammatory process is a complex biological response to harmful stimuli and is mediated by a variety of signaling molecules, including prostaglandins and leukotrienes, which are produced by the COX and LOX pathways, respectively.[2] Dysregulation of these pathways is implicated in a host of inflammatory diseases, making them attractive targets for therapeutic intervention.
The starting material, this compound, possesses a reactive bromomethyl group, which serves as a versatile chemical handle for the introduction of various pharmacophoric moieties known to be important for anti-inflammatory activity. This strategic positioning allows for the exploration of a diverse chemical space to identify novel and potent anti-inflammatory agents.
Proposed Synthetic Pathway
The proposed synthetic strategy leverages the reactivity of the benzylic bromide in this compound for nucleophilic substitution, followed by further functionalization to yield a target compound with potential COX/LOX inhibitory activity. The hypothetical target molecule, a diaryl-substituted thiophene with a sulfonamide moiety, is designed based on the known structure-activity relationships of selective COX-2 inhibitors.
Scheme 1: Proposed Synthesis of a Hypothetical Anti-inflammatory Agent
Caption: Proposed two-step synthesis of a hypothetical anti-inflammatory agent.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-((4-aminophenyl)methyl)phenyl)thiophene (Intermediate 1)
-
To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add p-anisidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Intermediate 1.
Protocol 2: Synthesis of N-(4-((3-(thiophen-2-yl)phenyl)methyl)phenyl)methanesulfonamide (Hypothetical Target Agent)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the solution.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 1 M HCl and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to yield the pure hypothetical target agent.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare stock solutions of the hypothetical target agent and reference compounds (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO.
-
In a 96-well plate, add the appropriate COX-1 or COX-2 enzyme, heme, and assay buffer.
-
Add various concentrations of the test compound or reference drug to the wells.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction and measure the prostaglandin F2α (PGF2α) produced using a competitive ELISA as per the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 4: In Vitro 5-LOX Inhibition Assay
-
Use a commercial 5-LOX inhibitor screening assay kit.
-
Prepare stock solutions of the hypothetical target agent and a reference compound (e.g., zileuton) in DMSO.
-
In a suitable assay plate, add the 5-LOX enzyme and assay buffer.
-
Add various concentrations of the test compound or reference drug.
-
Initiate the reaction by adding a solution of linoleic acid.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at the appropriate wavelength to determine 5-LOX activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Data Presentation
Table 1: Hypothetical In Vitro COX and 5-LOX Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| Hypothetical Agent | >100 | 0.5 | >200 | 5.2 |
| Celecoxib | 15 | 0.04 | 375 | >100 |
| Ibuprofen | 5 | 10 | 0.5 | >100 |
| Zileuton | >100 | >100 | - | 1.0 |
Signaling Pathway
The primary mechanism of action for many thiophene-based anti-inflammatory agents involves the inhibition of the arachidonic acid cascade. By blocking COX and/or LOX enzymes, these compounds prevent the synthesis of pro-inflammatory mediators.
Caption: Inhibition of the Arachidonic Acid Cascade by the Hypothetical Agent.
Experimental Workflow
The overall workflow from synthesis to biological evaluation is a critical component of the drug discovery process.
Caption: Workflow for Synthesis and Evaluation of Anti-inflammatory Agents.
Conclusion
While the direct synthesis of anti-inflammatory agents from this compound has not been explicitly reported, its chemical structure presents a promising starting point for the development of novel therapeutics. The reactive bromomethyl group allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against key inflammatory targets. The proposed synthetic route and evaluation protocols provided in these notes offer a robust framework for researchers to investigate the potential of this scaffold in the discovery of new anti-inflammatory drugs. Further investigation into this area is warranted to unlock the full therapeutic potential of derivatives of this compound.
References
- 1. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-Cancer Compounds Using 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer properties.[1][2] These compounds have been shown to target various cancer-specific proteins and signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis.[1][3] This document provides detailed application notes and experimental protocols for the utilization of 2-[3-(bromomethyl)phenyl]thiophene as a starting material for the synthesis and evaluation of novel anti-cancer drug candidates.
The bromomethyl group at the meta-position of the phenyl ring serves as a reactive handle for the synthesis of a diverse library of derivatives through nucleophilic substitution or coupling reactions.[4] While direct anti-cancer activity data for this compound is not extensively documented in publicly available literature, the protocols and methodologies outlined below are based on established procedures for analogous thiophene-based compounds and provide a robust framework for the development and assessment of its derivatives.[5][6][7][8]
Synthesis of Novel Thiophene Derivatives
The synthesis of novel anti-cancer compounds from this compound can be achieved through various synthetic routes. The following is a general protocol for a nucleophilic substitution reaction, a common method for modifying such a substrate.
General Protocol for Nucleophilic Substitution
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 equivalents), such as an amine, thiol, or alcohol, to the reaction mixture.
-
Base Addition: If necessary, add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Anti-Cancer Activity Screening
A crucial step in the drug discovery pipeline is the evaluation of the cytotoxic effects of the newly synthesized compounds against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various thiophene derivatives against different human cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Thiophene Scaffolds | MCF-7 (Breast) | 10.2 - 23.7 | [6] |
| 2,4-Disubstituted Thiophenes | HeLa (Cervical) | Eloquent Activity | [9][10] |
| Thiophene-based Oxadiazoles | MCF-7 (Breast) | 9.35 - 15.25 | [2] |
| Thiophene-based Oxadiazoles | HCT116 (Colon) | 8.76 - 17.75 | [2] |
| Bis-Chalcone Thiophenes | A549 (Lung) | 41.99 - 92.42 | [7] |
| Bis-Chalcone Thiophenes | HCT116 (Colon) | - | [7] |
| Bis-Chalcone Thiophenes | MCF-7 (Breast) | 4.05 - 7.87 | [7] |
| 2-Amino Thiophene Derivatives | HeLa (Cervical) | > Doxorubicin | [11] |
| 2-Amino Thiophene Derivatives | PANC-1 (Pancreatic) | > Doxorubicin | [11] |
| Tetrahydrobenzo[b]thiophenes | A549 (Lung) | - | [3] |
| Thiophene Carboxamides | Hep3B (Liver) | 5.46 - 12.58 | [12] |
| Thienopyrroles | PC-3 (Prostate) | High Activity | [13] |
| Thienopyrroles | HepG2 (Liver) | Moderate Activity | [13] |
| Fused Thiophenes | HepG2 (Liver) | Moderate to High | [13] |
| Fused Thiophenes | PC-3 (Prostate) | Moderate to High | [13] |
| Thiophene Carboxamides | A375 (Melanoma) | Promising Effects | [14] |
| Thiophene Carboxamides | HT-29 (Colon) | Promising Effects | [14] |
| Thiophene Carboxamides | MCF-7 (Breast) | Promising Effects | [14] |
| N-phenyl Pyrazolines | 4T1 (Breast) | 9.09 | [15] |
| N-phenyl Pyrazolines | HeLa (Cervical) | 9.27 | [15] |
| N-phenyl Pyrazolines | WiDr (Colon) | 0.25 | [15] |
| Chlorothiophene-based Chalcones | WiDr (Colon) | 0.45 - 0.77 | [16] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7][8]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[17]
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Mechanism of Action and Signaling Pathways
Thiophene derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The diagrams below illustrate a generalized experimental workflow and a potential signaling pathway that could be investigated for novel derivatives of this compound.
Caption: Experimental workflow for developing novel anti-cancer compounds.
Caption: Potential signaling pathways targeted by 2-arylthiophene derivatives.
Conclusion
This compound is a promising starting material for the development of novel anti-cancer agents. The protocols and data presented herein provide a comprehensive guide for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of its derivatives. By leveraging the reactivity of the bromomethyl group, a diverse range of compounds can be generated and screened for potent and selective anti-cancer activity. Further investigation into the specific molecular targets and signaling pathways will be crucial for the optimization of lead compounds and their progression into preclinical and clinical development.
References
- 1. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study [imsear.searo.who.int]
- 16. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 17. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bromomethyl group is a versatile functional group in organic synthesis, serving as a key electrophilic partner in nucleophilic substitution reactions. These reactions are fundamental for constructing carbon-heteroatom bonds, enabling the synthesis of a wide array of molecules, including ethers, amines, thioethers, and more. This application note provides a detailed protocol for the nucleophilic substitution of bromomethyl-containing compounds, focusing on the common SN2 pathway. The reactivity of the C-Br bond, combined with the primary nature of the carbon, makes bromomethyl groups highly susceptible to backside attack by various nucleophiles.[1][2][3] Factors such as the choice of nucleophile, solvent, and reaction conditions can be tuned to achieve desired products in high yields.[4][5]
Reaction Mechanism: The SN2 Pathway
The nucleophilic substitution of a bromomethyl group typically proceeds via a bimolecular (SN2) mechanism.[1][6] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] This backside attack leads to an inversion of the stereochemical configuration at the carbon center.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8] Polar aprotic solvents, such as acetone, DMF, or DMSO, are generally preferred as they solvate the cation but not the anionic nucleophile, thus increasing the nucleophile's reactivity.[2][4][5]
Figure 1: The SN2 mechanism for nucleophilic substitution of a bromomethyl group.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic substitution of bromomethyl groups with various nucleophiles.
Table 1: Synthesis of Ethers (Williamson Ether Synthesis) [9][10]
| Substrate (R-CH₂Br) | Nucleophile (R'-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 |
| 1-Bromo-2-methylpropane | Ethanol | NaH | THF | Room Temp | 12 | 88 |
| 4-(Bromomethyl)benzoic acid | Methanol | Ag₂O | Acetonitrile | 50 | 24 | 92 |
| α-Bromo acetamide | 2-Propanol | K₃PO₄ | DCM | Room Temp | 16 | 75-90[11] |
Table 2: Synthesis of Amines [12][13][14]
| Substrate (R-CH₂Br) | Nucleophile | Solvent | Temperature (°C) | Conditions | Product Type | Yield (%) |
| Bromoethane | NH₃ (excess) | Ethanol | 100 | Sealed Tube | Primary Amine | ~50 |
| Benzyl bromide | Azide (N₃⁻), then LiAlH₄ | DMF, then Ether | Room Temp | Two steps | Primary Amine | >90[14][15] |
| Bromoethane | Diethylamine | Ethanol | Reflux | - | Tertiary Amine | High |
| o-(Bromomethyl)benzeneboronic anhydride | Primary amines | - | - | - | 1H-2,1-Benzazaboroles | -[16] |
Table 3: Synthesis of Thioethers (Sulfides) [17][18]
| Substrate (R-CH₂Br) | Nucleophile (R'-SH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | Thiophenol | NaH | THF | Room Temp | 2 | >95[17] |
| 1-Bromobutane | 1-Butanethiol | NaOH | Ethanol/Water | Reflux | 4 | 90 |
| Various Thiols | Paraformaldehyde / HBr/AcOH | - | - | 0-40 | - | 85-99[19][20] |
| α-Bromo carboxylic acids | Thiols | K₃PO₄ | DCM | Room Temp | 16 | Good to Excellent[11] |
Experimental Workflow
The general procedure for a nucleophilic substitution reaction on a bromomethyl substrate follows a consistent workflow, from preparation to final characterization.
Figure 2: General experimental workflow for nucleophilic substitution.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Benzyl Ether
This protocol describes the synthesis of benzyl phenyl ether from benzyl bromide and phenol, a classic example of the Williamson ether synthesis.[9]
Materials:
-
Benzyl bromide
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzyl bromide) is consumed (typically 6-8 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure benzyl phenyl ether.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of a Primary Amine via Azide Substitution
This two-step method avoids the over-alkylation common in direct amination with ammonia.[14][15]
Materials:
-
Alkyl bromide (e.g., benzyl bromide)
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄) - Caution: Highly reactive with water.
-
Diethyl ether or THF, anhydrous
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Step A: Azide Formation
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting alkyl azide is often used in the next step without further purification.
Step B: Reduction to Amine
-
Reaction Setup: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add a solution of the alkyl azide from Step A in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching (Caution: Exothermic): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Purification: Concentrate the filtrate. The amine can be further purified by distillation or by acid-base extraction.
-
Characterization: Confirm the product structure using appropriate analytical techniques.
Protocol 3: General Procedure for the Synthesis of a Thioether
This protocol describes the SN2 reaction between an alkyl bromide and a thiol to form a thioether.[17]
Materials:
-
Alkyl bromide (e.g., 1-bromobutane)
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) - Caution: Flammable solid, reacts violently with water.
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Thiolate Formation: To a dry flask under an inert atmosphere, add the thiol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add NaH (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Reaction: Add the alkyl bromide (1.05 eq) dropwise to the freshly prepared thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours, monitored by TLC).
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude thioether by flash chromatography or distillation.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 2-[3-(Bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-[3-(bromomethyl)phenyl]thiophene as a versatile building block for the functionalization of the thiophene core and the introduction of diverse chemical moieties. The protocols detailed below are based on established synthetic methodologies and provide a roadmap for the generation of novel thiophene-containing compounds for applications in medicinal chemistry and materials science.
Introduction
Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities and applications in organic electronics.[1] The subject of these notes, this compound, is a bifunctional molecule offering two primary sites for chemical modification: the thiophene ring, which can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions, and the benzylic bromide, which is highly susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor for creating diverse molecular architectures.
Data Presentation
The following tables summarize typical yields for key functionalization reactions applicable to this compound, based on analogous transformations reported in the literature.
Table 1: Nucleophilic Substitution at the Bromomethyl Group
| Nucleophile | Product Type | Reagents and Conditions | Typical Yield (%) |
| Alcohol (ROH) | Ether (Williamson Ether Synthesis) | NaH, THF, 0 °C to rt | 80-95 |
| Amine (RNH2) | Secondary Amine | K2CO3, CH3CN, reflux | 75-90 |
| Azide (NaN3) | Azide | DMF, 50 °C | >90 |
| Carboxylate (RCOO-) | Ester | Cs2CO3, DMF, rt | 85-95 |
| Thiol (RSH) | Thioether | K2CO3, Acetone, reflux | 80-95 |
Table 2: Cross-Coupling Reactions on a Brominated Thiophene Derivative *
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 90 °C | 60-90 |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N, 60 °C | 70-95 |
| Heck Coupling | Alkene | Pd(OAc)2, P(o-tol)3, Et3N, 100 °C | 65-85 |
*Note: These reactions would require a prior bromination step on the thiophene ring of this compound.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis - Functionalization of the Bromomethyl Group
This protocol describes the synthesis of an ether derivative by reacting this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 2: Suzuki-Miyaura Cross-Coupling - Functionalization of the Thiophene Core (via a brominated intermediate)
This protocol outlines the arylation of the thiophene ring. This requires a preliminary step of brominating the thiophene, for which standard conditions (e.g., N-bromosuccinimide in a suitable solvent) can be employed to yield 2-bromo-5-[3-(bromomethyl)phenyl]thiophene. The subsequent Suzuki coupling is detailed below.[2][3]
Materials:
-
2-Bromo-5-[3-(bromomethyl)phenyl]thiophene
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine 2-bromo-5-[3-(bromomethyl)phenyl]thiophene (1.0 eq), the arylboronic acid (1.1 eq), and K3PO4 (2.0 eq).
-
Add Pd(PPh3)4 (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic pathways for the functionalization of this compound.
Caption: Nucleophilic substitution pathways at the bromomethyl group.
Caption: Cross-coupling functionalization of the thiophene ring.
Caption: Logical workflow for the diversification of the starting material.
References
Application Notes and Protocols for the Synthesis of 2-[3-(Bromomethyl)phenyl]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 2-[3-(bromomethyl)phenyl]thiophene derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the bromomethyl group, which allows for further functionalization, and the inherent properties of the aryl-thiophene scaffold. The synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the 2-(3-methylphenyl)thiophene intermediate, followed by a selective benzylic bromination of the methyl group.
Synthetic Pathway Overview
The overall synthetic scheme is presented below. The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of thiophene-2-boronic acid with 3-bromotoluene to yield 2-(3-methylphenyl)thiophene. The subsequent step is the radical-initiated benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-methylphenyl)thiophene via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of thiophene-2-boronic acid and 3-bromotoluene.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | 1.28 g | 10.0 |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 1.71 g | 10.0 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.23 g | 0.2 (2 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-boronic acid (1.28 g, 10.0 mmol), 3-bromotoluene (1.71 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-(3-methylphenyl)thiophene as a colorless oil.
Expected Yield: 85-95%
Characterization Data for 2-(3-methylphenyl)thiophene:
| Property | Value |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.43 (m, 2H), 7.29 (t, J = 7.6 Hz, 1H), 7.23 (d, J = 5.2 Hz, 1H), 7.12 (d, J = 7.6 Hz, 1H), 7.08 (dd, J = 5.2, 3.6 Hz, 1H), 2.41 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.3, 138.4, 134.2, 129.5, 128.7, 126.9, 126.3, 124.6, 123.1, 21.5 |
Step 2: Synthesis of this compound via Benzylic Bromination
This protocol describes the selective bromination of the benzylic methyl group of 2-(3-methylphenyl)thiophene.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-(3-methylphenyl)thiophene | C₁₁H₁₀S | 174.26 | 1.74 g | 10.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.96 g | 11.0 |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | C₈H₁₂N₄ | 164.21 | 0.16 g | 1.0 (10 mol%) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 2-(3-methylphenyl)thiophene (1.74 g, 10.0 mmol) in carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (0.16 g, 1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Expected Yield: 70-80%
Characterization Data for this compound:
| Property | Value |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.65 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.6 Hz, 1H), 7.28 (d, J = 5.2 Hz, 1H), 7.10 (dd, J = 5.2, 3.6 Hz, 1H), 4.55 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.8, 138.9, 134.7, 129.3, 129.0, 128.8, 128.1, 125.1, 123.8, 33.2 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Application Notes and Protocols for the Synthesis of Conducting Polymers from 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of conducting polymers derived from 2-[3-(bromomethyl)phenyl]thiophene. The presence of the bromomethyl group offers a versatile platform for post-polymerization modification, enabling the tailoring of the polymer's properties for a wide range of applications, including in the field of drug development as functionalized scaffolds or delivery systems.
Introduction
Conducting polymers based on polythiophene and its derivatives are a significant class of materials due to their unique electronic and optical properties. The monomer this compound is a particularly interesting building block as it combines a polymerizable thiophene unit with a reactive bromomethyl group. This allows for the initial formation of a conjugated polymer backbone, which can then be chemically modified to introduce a variety of functional groups. This post-polymerization functionalization is a powerful strategy for fine-tuning the solubility, conductivity, and biological interactions of the resulting material.
Synthesis of Poly(this compound)
The polymerization of this compound can be achieved through several established methods for synthesizing polythiophenes. The two most common and effective methods are Chemical Oxidative Polymerization using iron(III) chloride (FeCl₃) and Grignard Metathesis (GRIM) Polymerization.
Method 1: Chemical Oxidative Polymerization with FeCl₃
This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the oxidation of the monomer using a strong oxidizing agent, typically FeCl₃.
Experimental Protocol:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry before use.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the monomer (1 equivalent) in a dry, inert solvent such as chloroform or nitrobenzene.
-
Addition of Oxidant: While stirring vigorously, add a solution of anhydrous FeCl₃ (typically 2.5 to 4 equivalents) in the same solvent dropwise to the monomer solution at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The reaction progress is often indicated by a color change to a dark, deep hue.
-
Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any residual FeCl₃ and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform or tetrahydrofuran) to separate the soluble polymer fraction.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Logical Workflow for FeCl₃ Polymerization
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-[3-(bromomethyl)phenyl]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-[3-(bromomethyl)phenyl]thiophene.
Troubleshooting Guide
Low product yield is a common issue in Suzuki coupling reactions. This guide addresses specific problems you may encounter and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The Palladium catalyst may not be in its active Pd(0) state. | • Use a pre-catalyst like Pd(PPh₃)₄ or a Pd(0) source such as Pd₂(dba)₃.[1][2][3] • If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in-situ reduction to Pd(0).[1] |
| Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. | • For electron-rich aryl bromides, use electron-rich and bulky ligands like SPhos or XPhos.[4][5] • Screen a variety of ligands to find the optimal one for your system.[6] | |
| Inappropriate Base: The base may not be effective in promoting transmetalation. | • Try stronger bases like K₃PO₄ or Cs₂CO₃, especially if using sterically hindered substrates.[7][8] • Ensure the base is sufficiently soluble in the reaction medium. | |
| Suboptimal Solvent System: Poor solubility of reactants can hinder the reaction. | • Use a solvent mixture that ensures solubility for both the organic and aqueous phases, such as 1,4-dioxane/water or THF/water.[7][9][10] • Ensure proper mixing, especially in biphasic systems, by using a high stirring rate.[1] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature, monitoring for potential side reactions. A common range is 80-100°C.[7][9] | |
| Formation of Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen can lead to oxidative homocoupling. | • Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][6] |
| Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene. | • Use a more stable boronic acid derivative like a pinacol ester.[1][11] • Use anhydrous conditions if possible, although some water is often necessary for the catalytic cycle.[12] • Consider using a "slow-release" strategy with a protected boronic acid.[11] | |
| Reaction at the Bromomethyl Group: The benzylic bromide is also a potential reaction site. | • While Suzuki coupling generally prefers aryl halides, reaction at the benzylic position can occur.[13] Using milder conditions (lower temperature, less reactive catalyst) may favor the desired reaction. | |
| Difficulty in Product Purification | Close Polarity of Product and Impurities: Starting materials or side products have similar Rf values to the desired product. | • If the impurity is unreacted boronic acid, an acid-base workup can help in its removal.[9] • Optimize the reaction to go to completion to minimize the presence of starting materials in the final mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of an aryl bromide with a thiophene derivative?
A1: While there is no single "best" catalyst for all Suzuki reactions, palladium catalysts are the standard. For coupling aryl bromides with thiophene derivatives, Pd(PPh₃)₄ is a commonly used and effective catalyst.[7][13][14] However, for challenging substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(0) source can lead to higher yields and faster reaction times.[4][5]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is crucial. Inorganic bases are typically used. For many Suzuki couplings involving thiophenes, potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) have been shown to be effective.[7][15] The strength and solubility of the base can significantly impact the reaction rate and yield. It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Q3: What solvent system should I use?
A3: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.[10][16] Common and effective solvent systems for Suzuki couplings with thiophene derivatives include 1,4-dioxane/water and THF/water.[7][9] The ratio of the organic solvent to water can also be optimized to improve reactant solubility and reaction rate.[10]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction is sluggish, several factors could be at play. Ensure your catalyst is active and that you are using an appropriate ligand. You can try increasing the reaction temperature or switching to a stronger base.[1] Additionally, check the purity of your starting materials, as impurities can sometimes inhibit the catalyst. Degassing the reaction mixture thoroughly to remove oxygen is also critical to prevent catalyst deactivation and side reactions.[1][6]
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[17] To minimize this, it is essential to rigorously degas your solvents and the reaction mixture with an inert gas like argon or nitrogen before adding the palladium catalyst.[1][6]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reactant Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and the corresponding boronic acid or boronic ester (1.1-1.5 equivalents) in a suitable solvent (e.g., 1,4-dioxane or THF).
-
Addition of Base and Water: Add the chosen base (e.g., K₃PO₄, 2-3 equivalents) and deionized water (typically a 4:1 to 5:1 ratio of organic solvent to water).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.[6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: A simplified diagram of the Suzuki coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene
Technical Support Center: Grignard Reactions of 2-[3-(Bromomethyl)phenyl]thiophene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of this compound. The focus is on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product I should expect when preparing the Grignard reagent from this compound?
A1: The most significant side product is the Wurtz coupling (or homocoupling) product, 1,2-bis(3-(thiophen-2-yl)phenyl)ethane. This occurs when the formed Grignard reagent reacts with unreacted this compound. Benzylic Grignard reagents are particularly susceptible to this side reaction.[1][2][3][4]
Q2: Can the thiophene ring interfere with the Grignard reaction?
A2: While the C-H bonds on the thiophene ring are generally not acidic enough to quench the Grignard reagent, the sulfur atom can potentially coordinate with the magnesium center. However, the primary reactive site for Grignard formation is the highly reactive benzylic bromide. Under standard Grignard formation conditions, reaction at the thiophene ring is not a major competing pathway.
Q3: Are there any other common side products I should be aware of?
A3: Besides the Wurtz coupling product, other potential side products include:
-
Protonated starting material: 2-(3-methylphenyl)thiophene, formed if there is any residual water or other protic sources in the reaction.
-
Oxidation products: Such as 1-(3-(thiophen-2-yl)phenyl)methanol, if oxygen is not rigorously excluded from the reaction.[5]
Q4: Which solvent is best to minimize side product formation?
A4: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be superior to both diethyl ether (Et2O) and tetrahydrofuran (THF) in suppressing Wurtz coupling in benzylic Grignard reactions.[1][2][6] In some cases, THF can even promote the formation of the Wurtz product.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant amount of a high-molecular-weight byproduct. | High local concentration of the bromide, elevated reaction temperature, or inappropriate solvent choice, leading to Wurtz coupling.[7][8] | 1. Slow Addition: Add the solution of this compound dropwise to the magnesium turnings over an extended period.[9] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the formation of the Grignard reagent.[10][11] 3. Solvent Choice: Use 2-MeTHF as the solvent.[1][2][6] 4. High Dilution: Use a larger volume of solvent to keep the concentration of the reactants low. |
| Formation of 2-(3-methylphenyl)thiophene (protonated starting material). | Presence of moisture or other protic impurities in the glassware, solvent, or magnesium. | 1. Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (e.g., argon or nitrogen). 2. Anhydrous Solvent: Use freshly distilled, anhydrous solvent. 3. Activate Magnesium: Use fresh, high-quality magnesium turnings. Consider activating with a small crystal of iodine or 1,2-dibromoethane. |
| Reaction fails to initiate. | Passivated magnesium surface (oxide layer), wet reagents or solvent. | 1. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. Gentle warming may also help initiate the reaction.[12] 2. Crushing Magnesium: In a dry flask, gently crush some magnesium turnings with a glass rod to expose a fresh surface. 3. Ensure Anhydrous Conditions: Double-check that all reagents and solvents are scrupulously dry. |
| Reaction mixture turns dark or black. | This can indicate decomposition or the formation of finely divided magnesium from side reactions. While some color change is normal, a very dark color may suggest significant byproduct formation. | 1. Maintain Low Temperature: Avoid overheating during Grignard formation. 2. Purity of Starting Material: Ensure the this compound is pure and free from impurities that could promote decomposition. |
Data Presentation
Table 1: Effect of Solvent on the Ratio of Desired Product to Wurtz Coupling Byproduct in a Benzyl Grignard Reaction.
| Solvent | Product : Wurtz Byproduct Ratio | Reference |
| Diethyl Ether (Et2O) | 80 : 20 | [6] |
| Tetrahydrofuran (THF) | 30 : 70 | [2][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 : 20 | [6] |
| 2-Methyltetrahydrofuran (2-MeTHF) (Continuous Flow) | >99 : <1 | [1] |
Table 2: Influence of Reaction Conditions on Wurtz Byproduct Formation.
| Condition | Impact on Wurtz Coupling | Reference |
| High Temperature | Increases | [7] |
| High Concentration of Halide | Increases | [7] |
| Rapid Addition of Halide | Increases | [8] |
| Continuous Flow Processing | Decreases | [1][13] |
Experimental Protocols
Protocol for the Preparation of 2-[3-(Thiophen-2-yl)phenyl]methylmagnesium Bromide with Minimized Side Product Formation
Materials:
-
Magnesium turnings
-
Iodine (crystal) or 1,2-dibromoethane
-
This compound
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous diethyl ether for workup
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow to cool.
-
Initiation: Add a small amount of anhydrous 2-MeTHF to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, cool the flask in an ice-water bath to maintain an internal temperature of 0-10 °C. Add the remaining solution of this compound dropwise from the dropping funnel over a period of 1-2 hours to maintain a steady, controlled reaction rate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional hour, then let it warm to room temperature and stir for another hour. The resulting Grignard reagent will be a cloudy grey-to-brown solution.
-
Subsequent Reaction: The prepared Grignard reagent should be used immediately in the subsequent reaction step.
-
Workup and Purification: After reaction with an electrophile, the reaction is typically quenched by slow addition to a cold, saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel, which will separate the desired product from the less polar Wurtz coupling byproduct (1,2-bis(3-(thiophen-2-yl)phenyl)ethane).[14]
Visualizations
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Solved Show (using a flow chart) how the product is | Chegg.com [chegg.com]
Technical Support Center: Purification of 2-[3-(bromomethyl)phenyl]thiophene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[3-(bromomethyl)phenyl]thiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this class of compounds are vacuum distillation and silica gel column chromatography. The choice depends on the thermal stability of the compound and the nature of the impurities. For derivatives that are solid at room temperature, recrystallization is also a viable option.
Q2: My purified this compound is a brownish liquid. Is this normal?
A2: While some coloration may be present depending on the synthetic route and residual impurities, a distinct brown color often indicates the presence of degradation products or polymeric material. The pure compound is expected to be a colorless to pale yellow liquid. Further purification by vacuum distillation or column chromatography may be necessary. Note that related compounds are known to be lachrymators, so appropriate safety precautions should be taken.[1]
Q3: I am struggling to separate isomeric impurities. What do you recommend?
A3: Isomeric impurities, such as positional isomers from the bromination or coupling steps, can be challenging to separate due to their similar physical properties. High-performance column chromatography with a shallow solvent gradient is often the most effective method. Careful selection of the stationary phase (e.g., high-purity silica gel) and the mobile phase is crucial. In some cases, derivatization to a more easily separable compound followed by regeneration of the desired product may be an alternative strategy.
Q4: Can I use distillation to purify my bromomethyl-functionalized thiophene derivative?
A4: Yes, vacuum distillation is a common and effective method for purifying liquid bromomethylthiophene derivatives that are thermally stable. For example, the related compound 3-thenyl bromide is purified by distillation at 1 mm Hg.[2] It is critical to use a high-vacuum system and to monitor the temperature closely to prevent decomposition, as benzylic bromides can be thermally labile.
Q5: What are common impurities I should be aware of during the synthesis and purification of this compound?
A5: Common impurities include:
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Starting materials: Unreacted 2-(3-methylphenyl)thiophene or the corresponding alcohol.
-
Over-brominated or under-brominated species: Compounds with bromine on the thiophene ring or dibrominated products.
-
Isomers: Positional isomers, such as 2-[2-(bromomethyl)phenyl]thiophene or 2-[4-(bromomethyl)phenyl]thiophene.
-
Hydrolysis products: The corresponding alcohol from reaction with residual water.
-
Polymeric materials: Formed by self-reaction, especially if the product is heated for extended periods or exposed to light.
Troubleshooting Guides
Problem: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent. This is particularly useful for basic compounds. |
| Product is unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina. |
| Incorrect mobile phase selection. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides a retention factor (Rf) of approximately 0.3 for your product. |
Problem: Product Decomposes During Distillation
| Possible Cause | Troubleshooting Step |
| Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure your vacuum pump and system are leak-free. |
| Extended heating time. | Use a Kugelrohr apparatus for small-scale distillations to minimize the residence time at high temperatures. |
| Presence of acidic impurities catalyzing decomposition. | Wash the crude product with a dilute sodium bicarbonate solution before distillation to neutralize any acidic residues.[2] |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Weight | Physical Form | Boiling Point |
| This compound | Not available | 253.16 | Liquid (predicted) | Not available |
| 3-[2-(bromomethyl)phenyl]thiophene | 99902-04-2 | 253.16 | Not specified | 100-103 °C @ 0.1 Torr[3] |
| 2-[2-(bromomethyl)phenyl]thiophene | 791078-04-1 | 253.16 | Brown Liquid | Not available |
| 3-(Bromomethyl)thiophene (3-Thenyl bromide) | 34846-44-1 | 177.06 | Solid | 75-78 °C @ 1 mm Hg[2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for the specific derivative being purified.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent, such as hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable, liquid derivatives.
-
Apparatus Setup:
-
Assemble a distillation apparatus with a short path head or a Vigreux column for efficient fractionation.
-
Use a well-insulated distillation flask to ensure even heating.
-
Connect the apparatus to a high-vacuum pump with a cold trap.
-
-
Procedure:
-
Place the crude, dry product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of the related 3-[2-(bromomethyl)phenyl]thiophene is reported as 100-103 °C at 0.1 Torr.[3]
-
-
Safety Precautions:
-
Caution! Benzylic bromides can be lachrymatory and skin irritants.[2] Perform the distillation in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Use a safety shield during the distillation process.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision-making for purification based on impurity type.
References
Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene
Technical Support Center: 2-[3-(bromomethyl)phenyl]thiophene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound (CAS No. 85553-44-2). Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under controlled conditions. It is sensitive to moisture and should be kept in a tightly sealed container under an inert gas atmosphere.[1][2] For long-term storage, refrigeration is recommended.
Q2: How should I handle this compound safely in the laboratory?
A2: This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3] Always handle this chemical in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][3] Avoid all direct contact and inhalation of vapors.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents, strong bases, or strong reducing agents.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: What is the expected shelf life and how can I assess the quality of an older batch?
A4: While the product is stable under recommended storage conditions, benzylic bromides, particularly those with thiophene rings, can be susceptible to degradation over time, which may manifest as discoloration.[5][6] For older batches, it is advisable to assess purity before use. A common method for purity assessment is Gas Chromatography (GC) with a sulfur-selective detector. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What are the typical degradation pathways for similar bromomethyl-aryl compounds?
A5: Bromomethyl groups are reactive and can undergo hydrolysis in the presence of moisture, leading to the formation of the corresponding alcohol and hydrobromic acid. This acid can, in turn, catalyze further degradation or polymerization of the thiophene ring.[7] Some similar thenyl bromides have been reported to decompose, sometimes with unexpected rapidity.[7]
Troubleshooting Guide
Q1: I opened a new vial of this compound and it has a yellowish tint. Is it still usable?
A1: A light yellow color may not necessarily indicate significant degradation, as some batches can have a slight inherent color.[5] However, a noticeable change in color from a previously colorless or light-yellow state, or the presence of a dark color, suggests potential degradation. It is highly recommended to verify the purity of the material using an analytical method like GC or NMR before proceeding with your experiment.
Q2: My reaction involving this compound is not proceeding as expected. What could be the issue?
A2: There are several potential reasons for reaction failure:
-
Reagent Purity: The this compound may have degraded. Verify its purity analytically.
-
Reaction Conditions: This compound is moisture-sensitive.[1][2] Ensure your reaction is performed under strictly anhydrous conditions with dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Base Incompatibility: If your reaction uses a base, ensure it is compatible. Strong bases can react with the benzylic bromide or the thiophene ring.[4]
-
Temperature: The benzylic bromide is reactive and may decompose at elevated temperatures. Check the thermal stability for your specific reaction conditions.
Q3: The compound has solidified or precipitated in the vial. What should I do?
A3: Solidification can occur if the compound was stored at low temperatures. Allow the vial to warm to room temperature slowly and gently agitate to see if the solid redissolves. If it does not, or if a precipitate remains, this could indicate the formation of insoluble degradation products. In this case, the purity should be assessed before use.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 85553-44-2 | [3] |
| Molecular Formula | C₁₁H₉BrS | N/A |
| Molecular Weight | 253.16 g/mol | [3] |
| Purity | ≥97% | [3] |
| Appearance | Light yellow liquid |[5] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Temperature | 2 - 8 °C | To minimize degradation and maintain stability. | [1][2] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent moisture and oxygen-driven degradation. | [1][2] |
| Container | Tightly sealed, opaque vial | To protect from moisture and light. | [4][5] |
| Location | Dry, well-ventilated area | To ensure safety and stability. | [1][5] |
| Incompatibles | Strong oxidizing agents, strong bases | To prevent hazardous reactions. |[4] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound using GC with a Flame Photometric Detector (FPD) or similar sulfur-selective detector.
1. Objective: To quantify the purity of this compound and identify the presence of potential degradation products.
2. Materials:
-
This compound sample
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Gas Chromatograph equipped with a sulfur-selective detector (e.g., FPD or PFPD)[8]
-
Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL solution.
-
Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to check for linearity and detect minor impurities.
-
Transfer the final solutions to GC vials for analysis.
4. GC Instrument Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FPD): 280 °C
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak corresponding to this compound.
-
The purity is reported as the area percentage of the main peak relative to the total area of all integrated peaks.
Note: These conditions are a starting point and may require optimization for your specific instrument and column.
Visualizations
Caption: Workflow for receiving and storing the compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ysi.com [ysi.com]
Technical Support Center: Overcoming Poor Solubility of 2-[3-(bromomethyl)phenyl]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-[3-(bromomethyl)phenyl]thiophene in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the initial steps I should take?
A1: Poor solubility is a common challenge with organic compounds. The initial steps to address this issue involve solvent screening and optimizing dissolution conditions. We recommend starting with a small amount of the compound and testing its solubility in a range of solvents with varying polarities. Additionally, mechanical agitation (stirring or vortexing) and gentle heating can significantly improve the rate of dissolution.
Q2: Which organic solvents are recommended for initial solubility screening of this compound?
A2: A good starting point for solvent screening is to test a variety of common laboratory solvents with different properties. Based on the structure of this compound, which contains both aromatic (nonpolar) and bromomethyl (polar) groups, a range of solvents should be evaluated. We suggest testing solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetone, ethyl acetate, and acetonitrile. For a more comprehensive screen, consider the solvents listed in the solubility screening table below.
Q3: Can temperature be used to increase the solubility of this compound?
A3: Yes, for most solid organic compounds, solubility increases with temperature.[1][2][3][4] This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice.[4] It is advisable to gradually heat the solvent while stirring and observe the dissolution of the compound. However, be cautious of potential degradation of this compound at elevated temperatures, especially given the reactive nature of the bromomethyl group. It is recommended to perform a stability test at the desired temperature.
Q4: What is a co-solvent, and can it help dissolve this compound?
A4: A co-solvent is a substance added to a primary solvent in a small amount to increase the solubility of a poorly soluble compound.[5] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[6] For this compound, if it has low solubility in a nonpolar solvent, adding a small amount of a polar co-solvent like ethanol or dimethyl sulfoxide (DMSO) could enhance solubility.[7][8] The optimal ratio of the primary solvent to the co-solvent needs to be determined experimentally.
Q5: My compound dissolves at a higher temperature, but crashes out of solution upon cooling. How can I prevent this?
A5: This phenomenon is known as precipitation or crystallization upon cooling and is common when solubility is highly temperature-dependent. To maintain the compound in solution at a lower temperature, you can try preparing a supersaturated solution at a higher temperature and then slowly cooling it. Alternatively, the use of a co-solvent system might help to keep the compound dissolved at lower temperatures. If the application allows, maintaining the experiment at an elevated temperature might be the most straightforward solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in a single solvent. | The polarity of the solvent is not suitable for the compound. | Perform a systematic solvent screening with a range of solvents from nonpolar to polar. |
| Solubility is very low even with heating. | The compound may have a very stable crystal lattice structure. | Consider using a co-solvent system. A small percentage of a highly polar solvent like DMSO or DMF in a less polar solvent can disrupt the crystal lattice forces. |
| The compound appears to be degrading upon heating. | The compound is thermally labile. | Avoid excessive heating. Try longer stirring times at a lower temperature or use sonication to aid dissolution. |
| Inconsistent solubility results between experiments. | Variations in material purity, solvent grade, or water content in the solvent. | Ensure the use of high-purity compound and anhydrous, high-grade solvents. Minimize exposure of solvents to atmospheric moisture. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify suitable solvents for this compound.
Materials:
-
This compound
-
Selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-2 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another measured volume of the solvent and repeat the vortexing.
-
Continue adding solvent in a stepwise manner until the compound is fully dissolved or a maximum volume is reached.
-
Record the approximate solubility in mg/mL.
-
Repeat the process for each selected solvent.
Protocol 2: Co-solvent System Optimization
Objective: To determine the optimal ratio of a co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Primary solvent (identified as having partial solubility in Protocol 1)
-
Co-solvent (a miscible solvent with a different polarity)
-
Vials and vortex mixer
Procedure:
-
Prepare several stock solutions with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 8:2, 7:3 v/v).
-
Perform the small-scale solubility screening as described in Protocol 1 using these co-solvent mixtures.
-
Identify the co-solvent ratio that provides the best solubility for your experimental needs.
Data Presentation
Table 1: Illustrative Solubility Data for this compound at Room Temperature
| Solvent | Polarity Index | Approx. Solubility (mg/mL) | Observations |
| Hexane | 0.1 | < 1 | Insoluble |
| Toluene | 2.4 | 5 - 10 | Sparingly soluble |
| Dichloromethane | 3.1 | 20 - 30 | Soluble |
| Tetrahydrofuran | 4.0 | > 50 | Freely soluble |
| Acetone | 5.1 | 15 - 25 | Soluble |
| Ethyl Acetate | 4.4 | 10 - 20 | Moderately soluble |
| Acetonitrile | 5.8 | 5 - 10 | Sparingly soluble |
| Ethanol | 4.3 | < 5 | Slightly soluble |
| Methanol | 5.1 | < 5 | Slightly soluble |
| DMSO | 7.2 | > 50 | Freely soluble |
Note: The data in this table is for illustrative purposes and should be confirmed experimentally.
Visualizations
Caption: Workflow for troubleshooting poor solubility.
Caption: Mechanism of co-solvency for solubility enhancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-[3-(bromomethyl)phenyl]thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[3-(bromomethyl)phenyl]thiophene in cross-coupling reactions. The following information is designed to help you optimize your catalyst loading and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst | • Ensure starting materials are pure, as impurities can poison the catalyst.[1] • Degas the reaction mixture thoroughly to remove oxygen, which can deactivate palladium catalysts.[1] • Use a fresh batch of catalyst and store it under an inert atmosphere. |
| Suboptimal catalyst loading | • Systematically screen catalyst loading from low (e.g., 0.1 mol%) to higher concentrations (e.g., 5 mol%).[2][3] • For challenging substrates, a higher catalyst loading may be necessary.[1][4] | |
| Incorrect ligand or base | • The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalyst activity.[5] • The strength and solubility of the base significantly impact the reaction outcome. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][6] | |
| Poor substrate reactivity | • The bromomethyl group can be reactive under certain conditions. Consider protecting it if side reactions are observed. • Thiophene derivatives can sometimes inhibit catalysts; a ligand screen is often beneficial.[7] | |
| Formation of Side Products (e.g., Homocoupling) | Reaction conditions favor side reactions | • Lowering the reaction temperature may reduce the rate of side product formation.[5] • Using an excess of one coupling partner can sometimes minimize homocoupling of the other.[5] • Ensure slow addition of the boronic acid or organotin reagent. |
| Inconsistent Results / Poor Reproducibility | Variations in reagent quality or reaction setup | • Use reagents from the same batch for a series of experiments. • Ensure consistent and efficient stirring, especially in biphasic reactions.[4] • Precisely control the reaction temperature. |
| Sluggish Reaction | Insufficient catalyst activity | • Increase the catalyst loading.[1][4] • Switch to a more active pre-catalyst or a different ligand. • Increase the reaction temperature, but monitor for decomposition.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for catalyst loading in Suzuki-Miyaura couplings is typically between 1-2 mol%.[8] However, for substrates that are particularly challenging or when aiming for very high efficiency, loadings can be as low as 0.1 mol% or as high as 5 mol%.[2][3][9] It is always recommended to perform a small-scale screen to determine the optimal loading for your specific reaction conditions.
Q2: How does the choice of palladium precursor affect the reaction?
A2: Different palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, can exhibit varying activities.[5] For instance, Pd(OAc)₂ often requires an external ligand, while Pd(PPh₃)₄ includes the ligand. The choice can depend on the specific cross-coupling reaction (Suzuki, Stille, Heck, etc.) and the stability of the catalyst under the reaction conditions.
Q3: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki vs. Stille)?
A3: Not necessarily. The optimal catalyst loading can vary significantly between different cross-coupling reactions due to their different mechanisms and the nature of the organometallic reagents used. For example, Stille reactions may sometimes require slightly higher catalyst loadings compared to highly efficient Suzuki-Miyaura couplings.[2][3] A systematic optimization for each reaction type is crucial.
Q4: What are the visual indicators of a successful reaction versus a failed one?
A4: A common visual indicator of a successful palladium-catalyzed cross-coupling reaction is a color change of the reaction mixture, often to a dark brown or black suspension, which indicates the formation of Pd(0) nanoparticles. However, this is not a definitive sign of product formation. The most reliable way to monitor the reaction is through analytical techniques like TLC, GC, or LC-MS to track the consumption of starting materials and the formation of the desired product.
Q5: My reaction is not going to completion. Should I add more catalyst?
A5: Adding more catalyst to a stalled reaction can sometimes help, but it's important to first investigate the root cause. The issue could be catalyst deactivation, consumption of one of the reagents, or inhibition by a side product. Before adding more catalyst, it is advisable to analyze a sample of the reaction mixture to determine the cause of the stall. If catalyst deactivation is suspected, adding a fresh portion of the catalyst and ligand may be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to achieve the desired catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1) to the Schlenk tube containing the substrates and base.
-
Initiation: Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and 24h).
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Analyze the yield and purity of the product.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
- 7. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 2-[3-(bromomethyl)phenyl]thiophene during reaction
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-[3-(bromomethyl)phenyl]thiophene during chemical reactions.
Troubleshooting Guides
Decomposition of this compound is a common issue that can lead to reduced yields, and the formation of impurities. The stability of this benzylic bromide, particularly with the presence of a thiophene ring, is sensitive to reaction conditions. The following guides offer solutions to mitigate decomposition.
Issue 1: Product Degradation and Tar Formation During Reaction
Benzylic bromides, such as this compound, are susceptible to decomposition, which can be exacerbated by acidic conditions, light, and elevated temperatures. This degradation often manifests as the formation of dark, tarry materials.
Recommended Solutions and Preventive Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low to moderate temperatures (0 °C to room temperature) whenever possible. | Minimizes thermal decomposition pathways, such as radical formation and elimination reactions. |
| Light | Protect the reaction mixture from light by using amber glassware or covering the flask with aluminum foil. | Prevents light-induced radical chain reactions that can lead to polymerization and degradation. |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidation of the thiophene ring and other sensitive functional groups. |
| Acid Scavengers | Add a non-nucleophilic base, such as calcium carbonate or a tertiary amine (e.g., triethylamine, diisopropylethylamine), to the reaction mixture.[1] | Neutralizes any traces of acid (e.g., HBr) that can form and catalyze decomposition and polymerization.[1] |
| Solvent Choice | Use dry, aprotic solvents (e.g., THF, dioxane, toluene). | Avoids protic solvents that can participate in solvolysis reactions with the benzylic bromide. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of decomposition. |
Issue 2: Unwanted Side Reactions
Besides decomposition, this compound can undergo various side reactions, including self-condensation, polymerization, and substitution with trace nucleophiles.
Recommended Solutions and Preventive Measures:
| Parameter | Recommendation | Rationale |
| Purity of Reagents | Use highly pure starting materials and reagents. | Impurities can initiate or catalyze side reactions. For instance, residual acid from the synthesis of the starting material can promote decomposition. |
| Order of Addition | Add the this compound slowly to the reaction mixture containing the other reagents. | This maintains a low concentration of the benzylic bromide, minimizing self-condensation or polymerization. |
| Stoichiometry | Use precise stoichiometry to avoid excesses of reagents that might react with the product. | For example, an excess of a strong base could lead to elimination reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning dark and viscous upon storage?
A1: The darkening and formation of viscous material are signs of decomposition and polymerization. Benzylic bromides, especially those containing electron-rich aromatic rings like thiophene, can be unstable.[1] This process is often catalyzed by trace amounts of acid (HBr) that can be generated from the slow decomposition of the compound itself.[1] Light and heat can also accelerate this degradation.
Q2: How should I store this compound to ensure its stability?
A2: To prolong the shelf-life of this compound, it should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer at low temperatures.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).
-
Light: In an amber, tightly sealed container to protect from light and moisture.
-
Stabilizer: Consider adding a small amount of a stabilizer like calcium carbonate or a non-nucleophilic amine to neutralize any acid that may form over time.[1]
Q3: What are the primary decomposition pathways for this compound?
A3: While specific studies on this exact molecule are limited, based on the reactivity of similar benzylic and thiophene-containing compounds, the likely decomposition pathways include:
-
Acid-catalyzed polymerization: Trace HBr can protonate the thiophene ring, making the molecule more susceptible to nucleophilic attack by another molecule of the starting material, leading to oligomers and polymers.
-
Radical polymerization: Homolytic cleavage of the C-Br bond, initiated by light or heat, can form benzylic radicals that can then polymerize.
-
Elimination: Under basic conditions, elimination of HBr can occur, leading to the formation of a reactive methylene intermediate.
Q4: Can I use N-bromosuccinimide (NBS) for the synthesis of this compound? What precautions should I take?
A4: Yes, NBS is a common reagent for benzylic bromination.[2][3] To ensure a successful and safe reaction, consider the following:
-
Use a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2]
-
Maintain vigorous reflux to favor benzylic bromination over aromatic ring bromination.[1]
-
Use a non-polar solvent like carbon tetrachloride (though less common now due to toxicity) or cyclohexane.
-
Work quickly once the reaction is complete and cool the reaction mixture promptly to prevent product degradation.[1]
Visualizations
Experimental Workflow: Troubleshooting Decomposition
The following diagram outlines a logical workflow for troubleshooting the decomposition of this compound during a reaction.
Caption: Troubleshooting workflow for diagnosing and preventing decomposition.
Proposed Decomposition Pathway
This diagram illustrates a plausible acid-catalyzed decomposition pathway for this compound, leading to oligomerization.
Caption: Plausible acid-catalyzed decomposition pathway.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-[3-(bromomethyl)phenyl]thiophene Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[3-(bromomethyl)phenyl]thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and characterization, with a focus on resolving unexpected Nuclear Magnetic Resonance (NMR) shifts.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving unexpected NMR shifts in your this compound products.
Issue 1: Unexpected Signals in the ¹H or ¹³C NMR Spectrum
Possible Cause: Presence of unreacted starting materials, reagents, or side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR signals.
Detailed Steps:
-
Compare with Starting Materials: Obtain the NMR spectra of your starting materials (e.g., 2-(m-tolyl)thiophene and NBS for benzylic bromination, or 2-bromothiophene and 3-(bromomethyl)phenylboronic acid for Suzuki coupling) and compare them with your product's spectrum.
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Consider Side Products: Depending on your synthetic route, various side products can form.
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Benzylic Bromination Route:
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Over-bromination: Formation of 2-(3-(dibromomethyl)phenyl)thiophene. Look for a methine proton signal (-CHBr₂) around 6.5-7.0 ppm.
-
Ring Bromination: Bromination on the thiophene or phenyl ring. This will lead to complex changes in the aromatic region.
-
-
Suzuki Coupling Route:
-
Homo-coupling: Formation of biphenyl or bithiophene species. These often have simpler, more symmetric NMR spectra.
-
Protodeborylation: The boronic acid can be replaced by a proton, leading to the formation of toluene.
-
-
-
Purification: If starting materials or side products are suspected, purify your sample using an appropriate method like flash column chromatography or recrystallization.
-
Re-analyze: Acquire a new NMR spectrum of the purified product to confirm the removal of impurities.
Issue 2: Shifts in the Aromatic or Benzylic Region Deviate from Expected Values
Possible Cause: Solvent effects, concentration differences, temperature variations, or incorrect structural assignment.
Troubleshooting Workflow:
Caption: Workflow for addressing deviations in NMR shifts.
Detailed Steps:
-
Solvent Effects: The chemical shifts of aromatic protons can be significantly influenced by the NMR solvent. Aromatic solvents like benzene-d₆ can cause upfield shifts (shielding) compared to chloroform-d (CDCl₃) due to anisotropic effects. Ensure you are using the same solvent as your reference data.
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Concentration Effects: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[1] Try acquiring the spectrum of a more dilute sample.
-
Temperature: Temperature can affect chemical shifts, especially for protons involved in hydrogen bonding or conformational exchange. Ensure your NMR experiment is run at a standard temperature (e.g., 298 K).
-
Structural Isomers: Consider the possibility of having synthesized a structural isomer. For example, bromination could have occurred at a different position on the phenyl ring or on the thiophene ring. Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm the connectivity of your molecule.
Quantitative Data: Expected NMR Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are estimated values based on data for structurally similar compounds. Actual shifts may vary slightly.
| Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| -CH₂Br | ~ 4.5 | ~ 33 |
| Thiophene H3 | ~ 7.1-7.2 | ~ 124 |
| Thiophene H4 | ~ 7.0-7.1 | ~ 128 |
| Thiophene H5 | ~ 7.2-7.3 | ~ 125 |
| Phenyl H2 | ~ 7.5-7.6 | ~ 129 |
| Phenyl H4 | ~ 7.3-7.4 | ~ 129 |
| Phenyl H5 | ~ 7.3-7.4 | ~ 128 |
| Phenyl H6 | ~ 7.5-7.6 | ~ 127 |
| Phenyl C1 | - | ~ 142 |
| Phenyl C3 | - | ~ 138 |
| Thiophene C2 | - | ~ 126 |
Experimental Protocols
Two common synthetic routes for this compound are benzylic bromination and Suzuki cross-coupling.
Protocol 1: Benzylic Bromination of 2-(m-tolyl)thiophene
This method involves the radical bromination of the methyl group of 2-(m-tolyl)thiophene.
Materials:
-
2-(m-tolyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve 2-(m-tolyl)thiophene (1 equivalent) in CCl₄ in a round-bottom flask.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling
This method involves the palladium-catalyzed coupling of 2-bromothiophene with 3-(bromomethyl)phenylboronic acid.
Materials:
-
2-Bromothiophene
-
3-(Bromomethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
To a reaction vessel, add 2-bromothiophene (1 equivalent), 3-(bromomethyl)phenylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: My -CH₂Br proton signal is a singlet, but it appears broader than other singlets. Why?
A1: This can be due to several factors. Quadrupolar broadening from the adjacent bromine atom can cause some peak broadening. Additionally, if there is any conformational restriction or slow rotation around the phenyl-thiophene bond, you might be observing the beginning of peak decoalescence. Running the NMR at a higher temperature might result in a sharper singlet if conformational dynamics are the cause.
Q2: I see more than the expected number of signals in the aromatic region of my ¹H NMR. What could be the reason?
A2: This is a common issue and can point to a few possibilities:
-
Impurities: As discussed in the troubleshooting guide, unreacted starting materials or side products are a likely cause.
-
Isomers: You may have a mixture of constitutional isomers. For example, if you started with 3-methylphenylboronic acid in a Suzuki coupling, you might have a small amount of the 2- or 4-substituted isomer if your starting material was not pure. Similarly, benzylic bromination can sometimes lead to minor amounts of ring bromination.
-
Rotamers: If there is restricted rotation around the single bond connecting the phenyl and thiophene rings, you might observe distinct sets of signals for different rotational isomers (rotamers). Acquiring the spectrum at a higher temperature can help to coalesce these signals if this is the case.
Q3: The integration of my -CH₂Br signal is less than 2 protons relative to the aromatic signals. What does this indicate?
A3: This could suggest decomposition of your product. Benzylic bromides can be susceptible to hydrolysis, especially if there is residual acid or water in the NMR solvent or your sample. The -CH₂Br group can be converted to a -CH₂OH group, which would have a different chemical shift and might exchange with residual water in the solvent, leading to a broadened or absent signal. To check for this, you can try adding a drop of D₂O to your NMR tube, which will cause any -OH protons to exchange and disappear from the spectrum.
Q4: How can I confirm the identity of my product if the NMR is ambiguous?
A4: In addition to 1D and 2D NMR, other analytical techniques are highly recommended for unambiguous structure confirmation:
-
Mass Spectrometry (MS): This will give you the molecular weight of your compound. Look for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).
-
Infrared (IR) Spectroscopy: Look for characteristic C-H stretching frequencies for the aromatic rings and the -CH₂- group, as well as C-Br stretching vibrations.
-
Elemental Analysis: This will provide the percentage composition of C, H, and S, which can be compared to the calculated values for your target molecule.
References
Managing the lachrymatory effects of bromomethylated thiophenes
Welcome to the Technical Support Center for handling bromomethylated thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective use of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address the common challenges associated with the lachrymatory nature of bromomethylated thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are bromomethylated thiophenes and why are they lachrymatory?
Bromomethylated thiophenes are a class of organic compounds containing a thiophene ring substituted with a bromomethyl group (-CH2Br). They are valuable reagents in organic synthesis, particularly in the development of pharmaceuticals and materials.[1][2][3][4] Their lachrymatory (tear-inducing) properties stem from their reactivity as alkylating agents. Upon contact with moisture, such as the surface of the eye, they can hydrolyze to release hydrogen bromide (HBr), which is a strong irritant to mucous membranes.[5]
Q2: What are the immediate first aid procedures for exposure to bromomethylated thiophenes?
Immediate and thorough action is crucial to mitigate injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing.[6][7][8] An eyewash station should be used if available.[9][10] Remove contact lenses if present and easy to do so.[6][8] Seek immediate medical attention after flushing.[6][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[12] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Q3: What personal protective equipment (PPE) is required when working with bromomethylated thiophenes?
Proper PPE is essential to prevent exposure. The following should be worn at all times when handling these compounds:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are the minimum requirement.[13] A face shield worn over safety goggles is highly recommended to protect against splashes.[13]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good splash protection, but breakthrough times can be short for some brominated aromatic compounds.[14][15] For prolonged handling or in case of immersion, consider using thicker gloves or double-gloving. Always inspect gloves for damage before use and change them immediately after contamination.[13]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[13]
-
Respiratory Protection: All work with bromomethylated thiophenes should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[13]
Troubleshooting Guides
Experimental & Synthesis Issues
A common application of bromomethylated thiophenes is in Suzuki coupling reactions. Below are some common issues and troubleshooting tips.
Problem: Low or no yield in Suzuki coupling reaction.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst like XPhos Pd G4 for robust activity.[16] |
| Base Incompatibility | The choice of base is critical. If using carbonates (e.g., K2CO3, Na2CO3), ensure adequate water is present in the solvent system to facilitate its function. For sensitive substrates, consider a milder base like potassium phosphate (K3PO4).[13][17] |
| Solvent System | The solvent system must be appropriate for both the substrate and the base. Common systems include THF/water, dioxane/water, and DMF.[13][17] Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst degradation and homocoupling.[17] |
| Boronic Acid/Ester Instability | Boronic acids and their esters can be unstable.[16] Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable derivative like a BPin ester.[16] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[16] Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure throughout the reaction. |
Problem: Difficulty in purifying the product from unreacted starting material or byproducts.
| Possible Cause | Troubleshooting Step |
| Excess Bromomethylated Thiophene | Unreacted bromomethylated thiophene can be quenched post-reaction by adding a nucleophile like triethylamine or thiourea, which forms a water-soluble salt that can be removed by aqueous workup.[18] |
| Close Polarity of Product and Impurities | Optimize column chromatography conditions. A different solvent system or a gradient elution might be necessary. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can improve separation.[18] |
Managing Lachrymatory Effects During Experiments
Issue: Strong lachrymatory effect experienced during the reaction setup or workup.
| Possible Cause | Troubleshooting Step |
| Inadequate Ventilation | Ensure all manipulations are performed deep within a properly functioning chemical fume hood with the sash at the lowest practical height.[13][19] |
| Vapor Escape from Glassware | Use well-sealed reaction vessels. Ground glass joints should be properly greased (if compatible with the reaction) and clamped. Use septa for additions via syringe. |
| Contaminated Surfaces | Wipe down all surfaces in the fume hood with a suitable neutralizing solution (see Decontamination section) after handling bromomethylated thiophenes. |
| Improper Waste Handling | Quench all waste containing bromomethylated thiophenes before disposal. Collect quenched waste in a sealed, properly labeled container.[20] |
Experimental Protocols
Protocol for Quenching a Small Spill of Bromomethylated Thiophene (e.g., <5 mL) in a Fume Hood
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: If the spill is liquid, contain it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[21]
-
Neutralization: Prepare a fresh 5-10% aqueous solution of sodium bicarbonate or a 5% aqueous solution of ammonia.
-
Application: Slowly and carefully add the neutralizing solution to the absorbent material containing the spilled bromomethylated thiophene. Be cautious as the reaction may be exothermic and produce gas.
-
Wait and Test: Allow the mixture to react for at least 30 minutes. If possible and safe, test the pH of the mixture to ensure it is neutral.
-
Cleanup: Collect the neutralized absorbent material using non-sparking tools and place it in a heavy-duty plastic bag.
-
Decontamination: Wipe the spill area with the neutralizing solution, followed by soap and water.
-
Disposal: Seal the bag containing the waste, label it as hazardous waste, and dispose of it according to your institution's guidelines.
Protocol for Decontamination of Laboratory Glassware
-
Initial Rinse (in a fume hood): Rinse the glassware with a small amount of an organic solvent in which the bromomethylated thiophene is soluble (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Quenching Rinse (in a fume hood): Rinse the glassware with a 5% solution of ammonia in ethanol or a saturated solution of sodium bicarbonate in 50% aqueous ethanol. Allow the solution to remain in contact with the glass surface for at least 30 minutes.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and hot water.[1] Use a brush to scrub all surfaces.[1]
-
Tap Water Rinse: Rinse the glassware extensively with tap water.[1]
-
Final Rinse: Perform a final rinse with deionized water to ensure no ionic contaminants remain.[1]
-
Drying: Dry the glassware in an oven or by air drying.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Bromomethylated Thiophenes
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye/Face | Chemical safety goggles (ANSI Z.87.1)[13] | Face shield over safety goggles[13] |
| Hand | Nitrile gloves (single pair, change frequently)[13] | Double-gloving with nitrile or neoprene gloves |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes[13] | Chemical-resistant apron over lab coat |
| Respiratory | Work in a certified chemical fume hood[13] | N/A (engineering controls are primary) |
Table 2: Glove Material Resistance to Brominated Aromatic Compounds
| Glove Material | General Resistance to Brominated Aromatics | Breakthrough Time (General Guide) |
| Nitrile | Fair to Good (for splash protection)[14][22] | Generally < 1 hour[14][22] |
| Neoprene | Good | Generally > 4 hours[22] |
| Butyl Rubber | Good | Generally > 4 hours[22] |
| Viton® | Excellent[14] | Generally > 8 hours[22] |
| Natural Rubber | Not Recommended | < 1 hour[22] |
| PVC | Not Recommended | < 1 hour[22] |
Note: Breakthrough times are highly dependent on the specific chemical, glove thickness, and manufacturer. Always consult the manufacturer's specific chemical resistance data.
Visualizations
Caption: Workflow for handling a small spill of bromomethylated thiophene.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. orgsyn.org [orgsyn.org]
- 7. technotes.alconox.com [technotes.alconox.com]
- 8. First Aid for Eye Injuries [webmd.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2020aec.com [2020aec.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. safety.duke.edu [safety.duke.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Summer Eye Safety: First Aid for Emergencies | Stirling Eye Care [stirlingeyecare.com]
- 20. lobachemie.com [lobachemie.com]
- 21. nj.gov [nj.gov]
- 22. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Technical Support Center: Scalable Synthesis of 2-[3-(bromomethyl)phenyl]thiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-[3-(bromomethyl)phenyl]thiophene. The information is designed to address specific experimental challenges, from side reactions to purification and stability issues.
Synthesis Workflow Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves a Palladium-catalyzed Suzuki cross-coupling to form the C-C bond between the thiophene and phenyl rings. The second step is a selective radical bromination of the benzylic methyl group.
Caption: General two-step synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Step A: Suzuki Coupling (Synthesis of 2-(3-methylphenyl)thiophene)
Q: My Suzuki coupling reaction suffers from low yield. What are the common causes?
A: Low yields in Suzuki coupling reactions are often traced back to several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. Improper storage or handling can lead to deactivation.
-
Base and Solvent: The choice of base and solvent is critical. A combination like potassium phosphate (K₃PO₄) in a 1,4-dioxane/water mixture is often effective.[1] Ensure the base is sufficiently strong and the solvent system can facilitate both organic and aqueous phase interactions.
-
Reaction Temperature: The reaction typically requires heating (e.g., 90°C) to proceed at a reasonable rate.[1] Insufficient temperature can lead to incomplete conversion.
-
Oxygen Contamination: These reactions should be run under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the palladium catalyst.
Q: I am observing significant homocoupling of my starting materials. How can this be minimized?
A: Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid derivative relative to the aryl halide.[1]
-
Slow Addition: In some cases, slow addition of one of the coupling partners can reduce its concentration at any given time, disfavoring homocoupling.
-
Inert Atmosphere: Rigorously deoxygenate your solvent and maintain a positive pressure of inert gas throughout the reaction.
Q: Purification of the 2-(3-methylphenyl)thiophene intermediate is challenging. What methods are recommended for large-scale operations?
A: While laboratory scale purifications often rely on column chromatography, this is not always feasible at scale. Consider the following:
-
Distillation: If the boiling point of your product is sufficiently different from impurities, fractional distillation under reduced pressure is a highly scalable method.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline form, recrystallization is an excellent and scalable purification technique.
-
Liquid-Liquid Extraction: A carefully designed series of aqueous washes (e.g., with dilute acid, base, and brine) can remove many catalyst residues and inorganic byproducts before final purification.
Step B: Benzylic Bromination (Synthesis of this compound)
Q: My bromination reaction is not selective, and I am seeing bromination on the thiophene ring. How can I prevent this?
A: Thiophene rings are susceptible to electrophilic bromination. To ensure selective benzylic bromination, the reaction must proceed via a radical mechanism.
-
Use a Radical Initiator: Employ a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[2]
-
Non-Polar Solvent: Conduct the reaction in a non-polar solvent like benzene or carbon tetrachloride.[1][2] Polar solvents can promote ionic pathways, leading to ring bromination.
-
Maintain Reflux: The reaction should be kept at a vigorous reflux to favor the radical pathway and ensure the initiator decomposes at a steady rate.[2]
Q: The final product, this compound, is unstable and degrades. How can I improve its stability?
A: Benzyl bromides, especially lachrymatory ones, can be unstable. Degradation is often an acid-catalyzed process.
-
Storage: Store the purified product in a refrigerator over a mild, solid base like calcium carbonate to neutralize any trace amounts of acid that may form.[2]
-
Avoid Tarry Residues: During distillation, adding a small amount of calcium carbonate can prevent the formation of tarry, acidic residues.[2]
-
Inhibitor: Adding a small amount of a tertiary amine can also increase stability during storage.[2]
Q: What are the critical safety precautions for handling this compound?
A: The product is expected to be a powerful lachrymator (tear-inducing agent) and skin irritant, similar to other thenyl and benzyl bromides.[2]
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves.
-
Distillation Safety: Perform distillations behind a safety shield due to the hazardous nature of the vapors and the potential for unexpected decomposition of similar compounds.[2]
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for this two-step synthesis? A: Yields are highly dependent on scale and optimization. For the Suzuki coupling step, yields can range from moderate to excellent (e.g., 60-76%).[1][3] The radical bromination step can also be high-yielding, often in the 71-79% range.[2] A realistic overall yield would be in the 40-60% range.
Q: What analytical techniques are recommended for monitoring reaction progress and final product purity? A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the disappearance of starting materials and the appearance of the product.
-
Purity Analysis: Final product purity should be assessed using GC-MS for volatile impurities and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) for structural confirmation and identification of isomeric impurities. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity assessment.
Q: What are the critical quality attributes for the final product? A: Key attributes include:
-
Purity: Typically >98% as determined by GC or HPLC.
-
Identity: Confirmed by NMR and Mass Spectrometry.
-
Residual Solvents: Levels of residual solvents from the synthesis and purification must be below acceptable limits.
-
Impurities: Absence or strict control of isomeric impurities (e.g., ring-brominated species) and unreacted starting materials.
Experimental Protocols & Data
Protocol 1: Synthesis of 2-(3-methylphenyl)thiophene (Suzuki Coupling)
This protocol is adapted from established methods for Suzuki cross-coupling reactions.[1]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Bromo-3-methylbenzene | 1.0 | 171.04 | (Scale Dependent) |
| Thiophene-2-boronic acid | 1.1 | 127.96 | (Scale Dependent) |
| Pd(PPh₃)₄ | 0.025 | 1155.56 | (Scale Dependent) |
| K₃PO₄ | 2.0 | 212.27 | (Scale Dependent) |
| 1,4-Dioxane / H₂O (4:1) | - | - | (Solvent) |
Procedure:
-
To a reaction vessel, add 1-bromo-3-methylbenzene and 1,4-dioxane.
-
Bubble nitrogen gas through the solution for 30 minutes to degas the solvent.
-
Add Pd(PPh₃)₄ to the vessel under a nitrogen atmosphere.
-
In a separate vessel, dissolve thiophene-2-boronic acid and K₃PO₄ in the 4:1 1,4-dioxane/water mixture.
-
Add the boronic acid solution to the reaction vessel.
-
Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Radical Bromination)
This protocol is adapted from the well-established procedure for the bromination of 3-methylthiophene.[2]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(3-methylphenyl)thiophene | 1.0 | 174.26 | (Scale Dependent) |
| N-Bromosuccinimide (NBS) | 1.0 | 177.98 | (Scale Dependent) |
| Benzoyl Peroxide | 0.02 | 242.23 | (Scale Dependent) |
| Benzene (or CCl₄) | - | - | (Solvent) |
Procedure:
-
Caution! This procedure must be performed in a well-ventilated fume hood behind a safety shield.
-
In a large-volume flask equipped with a stirrer and reflux condenser, dissolve 2-(3-methylphenyl)thiophene and benzoyl peroxide in dry benzene.
-
Heat the solution to a vigorous reflux.
-
Add N-bromosuccinimide portion-wise, as rapidly as the resulting foaming will permit. The reaction is highly exothermic.
-
After the final addition, continue refluxing until the reaction is complete (monitor by TLC/GC).
-
Cool the flask in an ice bath. Filter off the succinimide byproduct and wash it with a small amount of cold, dry benzene.
-
Immediately transfer the filtrate to a distillation apparatus. Add a small amount of calcium carbonate.
-
Remove the benzene at reduced pressure.
-
Distill the residue under high vacuum to collect the product. The product is a potent lachrymator.
Typical Reaction Parameters
| Parameter | Step A: Suzuki Coupling | Step B: Benzylic Bromination |
| Catalyst/Initiator | Pd(PPh₃)₄ | Benzoyl Peroxide |
| Catalyst/Initiator Loading | 2.5 mol% | 1-2 mol% |
| Key Reagent | Thiophene-2-boronic acid | N-Bromosuccinimide (NBS) |
| Base / Additive | K₃PO₄ | None |
| Solvent | 1,4-Dioxane / H₂O | Benzene or CCl₄ |
| Temperature | 90 °C | Reflux (~80 °C) |
| Typical Yield | 60 - 76%[1] | 71 - 79%[2] |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing common issues during the bromination step.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl systems containing thiophene moieties is a cornerstone in the synthesis of numerous pharmaceutical compounds and organic materials. Among the array of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for forging carbon-carbon bonds. This guide provides an objective comparison of these two prominent reactions for the synthesis of 2-[3-(bromomethyl)phenyl]thiophene, a key intermediate in various drug discovery programs. The comparison is supported by experimental data from closely related systems, detailed experimental protocols, and visual aids to elucidate the underlying mechanisms and workflows.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acid/ester (e.g., 2-Thienylboronic acid) | Organostannane (e.g., 2-(Tributylstannyl)thiophene) |
| Toxicity of Reagents | Boronic acids are generally considered low in toxicity. | Organotin compounds are highly toxic and require careful handling and purification to remove tin byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially with heteroaryl derivatives. Aryltrifluoroborates offer improved stability.[2] | Organostannanes are typically stable to air and moisture.[1] |
| Reaction Conditions | Generally requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Can often be performed in aqueous/organic biphasic systems. | Often proceeds under neutral conditions, but additives like Cu(I) salts or fluoride ions can accelerate the reaction.[3] |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. However, the required base can be a limitation for base-sensitive substrates. | Very high functional group tolerance, as the reaction is typically performed under neutral conditions.[4] |
| Byproducts | Boron-containing byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove completely from the desired product, which is a significant drawback in pharmaceutical applications. |
| Availability of Reagents | A vast array of boronic acids and their esters are commercially available. | A wide variety of organostannanes are also commercially available. |
Performance Comparison: Experimental Data
Suzuki Coupling: Representative Data
The Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids has been reported with moderate to excellent yields.[5] This substrate is a close analog to the thiophene component of our target molecule.
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good | [5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | - | Good | [6] |
Stille Coupling: Representative Data
Data for the Stille coupling of 3-(bromomethyl)phenyl bromide with 2-(tributylstannyl)thiophene is not explicitly reported. However, the Stille coupling of various aryl bromides with thiophene-based organostannanes generally proceeds with good to high yields. For heterocyclic compounds, Stille coupling can sometimes provide better yields than Suzuki coupling, especially with substrates that are sensitive to the basic conditions of the Suzuki reaction.[1]
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 4-Bromobenzonitrile | 2-(Tributylstannyl)tellurophene | Pd(PPh₃)₄ (2-3) | - | Toluene | Reflux | 48 | 36 |[7] | | 4-Iodobenzonitrile | 2-(Tributylstannyl)tellurophene | Pd(PPh₃)₄ (2-3) / CuI | CsF | DMF | 60 | 16 | 64 |[7] | | Aryl Iodides | 2-(Tributylstannyl)tellurophene | Pd(PPh₃)₄ / CuI | CsF | DMF | - | - | 61-88 |[7][8] |
Experimental Protocols
General Procedure for Suzuki Coupling
A mixture of the aryl halide (1.0 eq), thiophene boronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-110 °C) for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling
To a solution of the aryl halide (1.0 eq) and the thiophene organostannane (1.0-1.2 eq) in a degassed solvent (e.g., toluene, DMF), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. In some cases, a copper(I) co-catalyst and/or a fluoride additive may be included to enhance the reaction rate. The mixture is heated under an inert atmosphere at a temperature ranging from 60 to 120 °C until the starting materials are consumed. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then purified by column chromatography to isolate the desired product and remove the tin byproducts.
Mechanistic Overview and Workflow
To visualize the catalytic cycles and the experimental workflow, the following diagrams are provided.
Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Stille coupling.
Experimental Workflow
Caption: Comparative experimental workflow for Suzuki and Stille coupling.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the synthesis of this compound. The choice between the two often depends on the specific requirements of the synthesis and the priorities of the researcher.
Choose Suzuki Coupling for:
-
Lower toxicity: When avoiding highly toxic reagents and byproducts is a primary concern, particularly in later-stage drug development and large-scale synthesis.
-
Ease of purification: The water-soluble nature of boron byproducts simplifies the purification process.
-
Cost-effectiveness: Boronic acids are often less expensive than their organostannane counterparts.
Choose Stille Coupling for:
-
High functional group tolerance: When the substrate is sensitive to basic conditions, the neutral reaction conditions of the Stille coupling are a significant advantage.
-
Potentially higher yields with challenging substrates: For some complex or sterically hindered substrates, the Stille coupling may offer superior yields.[1]
-
Stability of the organometallic reagent: Organostannanes are generally more robust than boronic acids, which can be advantageous in multi-step syntheses.
For the synthesis of this compound, where the benzylic bromide is a potentially base-sensitive functional group, the Stille coupling presents a compelling alternative to the Suzuki reaction. However, the significant drawback of tin toxicity and the challenges associated with its complete removal from the final product often make the Suzuki coupling the preferred method in pharmaceutical chemistry, provided that the reaction conditions can be optimized to accommodate any substrate sensitivities. Careful selection of a mild base and optimization of reaction temperature and time can often mitigate potential side reactions in the Suzuki coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-[3-(bromomethyl)phenyl]thiophene and Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-[3-(bromomethyl)phenyl]thiophene with other substituted benzylic bromides. The reactivity of benzylic bromides is of significant interest in medicinal chemistry and materials science due to their utility as precursors for a wide range of functionalized molecules. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions and predicting product formation.
Introduction to Benzylic Bromide Reactivity
Benzylic bromides are a class of organic compounds characterized by a bromine atom attached to a carbon atom which is, in turn, bonded to an aromatic ring. Their reactivity is primarily governed by their ability to undergo nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism. The stability of the resulting benzylic carbocation (in the case of SN1) or the transition state (in SN2) is a key determinant of the reaction rate. This stability is significantly influenced by the electronic properties of the substituents on the aromatic ring.
The presence of the thiophene ring in this compound introduces unique electronic effects compared to simple phenyl or substituted phenyl rings, thus impacting the reactivity of the benzylic bromide moiety.
Theoretical Reactivity Comparison: The Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is expressed as:
log(k/k0) = σρ
where:
-
k is the rate constant for the reaction of a substituted compound.
-
k0 is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the solvolysis of benzylic bromides, which often proceeds via an SN1-like mechanism, the reaction constant (ρ) is typically negative, indicating that electron-donating groups that stabilize the forming carbocation will increase the reaction rate.
Quantitative Reactivity Data
Table 1: First-Order Rate Constants (ksolv) for the Solvolysis of Substituted Benzyl Chlorides [2]
| Substituent (X) in X-C₆H₄CH₂Cl | ksolv (s⁻¹) |
| 4-OCH₃ | 2.2 |
| 4-CH₃ | 1.5 x 10⁻² |
| H | 4.1 x 10⁻⁴ |
| 4-Cl | 1.1 x 10⁻⁴ |
| 3-NO₂ | 2.5 x 10⁻⁷ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |
Based on the Hammett constant for the 3-thienyl group, it is predicted that the solvolysis rate constant for this compound would be close to that of unsubstituted benzyl bromide.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of aryl-substituted bromomethylthiophenes involves the Suzuki cross-coupling reaction. While a specific protocol for this compound is not detailed in the literature, a representative procedure for a similar compound, 2-(bromomethyl)-5-aryl-thiophene, is as follows:
General Procedure for the Preparation of 2-(Bromomethyl)-5-aryl-thiophene
-
To a solution of 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(bromomethyl)-5-aryl-thiophene.
Determination of Solvolysis Rate Constants
The reactivity of benzylic bromides can be quantified by measuring the rate of their solvolysis reaction. A common method involves monitoring the production of hydrobromic acid (HBr) over time using a conductivity meter or by titration.
General Protocol for Kinetic Measurement of Solvolysis
-
Prepare a solution of the benzylic bromide in a suitable solvent system (e.g., 80% ethanol/20% water). The concentration should be accurately known, typically in the range of 0.01-0.1 M.
-
Place the reaction vessel in a constant-temperature bath to ensure thermal equilibrium.
-
Monitor the progress of the reaction by periodically measuring the conductivity of the solution, which increases as the ionic product HBr is formed. Alternatively, aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by adding to a cold, non-reactive solvent), and the concentration of HBr determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
The first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the benzylic bromide and Cₜ is the concentration at time t. The slope of the resulting straight line will be equal to k.
Visualizations
Caption: Generalized SN1 reaction mechanism for a benzylic bromide.
Caption: Illustrative Hammett plot for a reaction with a negative ρ value.
Conclusion
The reactivity of this compound is predicted to be similar to that of unsubstituted benzyl bromide, based on the electronic properties of the 3-thienyl substituent. Electron-donating groups on the phenyl ring of a benzylic bromide generally increase the rate of nucleophilic substitution, while electron-withdrawing groups decrease the rate. While direct experimental data for the title compound is lacking, the provided theoretical framework and experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and further elucidate the reactivity of this and other novel benzylic bromides.
References
A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological activity of substituted 2-phenylthiophene derivatives against existing therapeutic agents. Due to a lack of specific experimental data for 2-[3-(bromomethyl)phenyl]thiophene derivatives, this document focuses on structurally related phenylthiophene compounds with demonstrated anticancer and enzyme inhibitory activities. The comparative analysis is based on published in vitro data, with a focus on anticancer cytotoxicity. Detailed experimental protocols for the key biological assays and visualizations of relevant signaling pathways are provided to offer a comprehensive resource for researchers in the field of drug discovery.
Introduction
Thiophene-containing heterocyclic compounds are a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The thiophene ring is considered a privileged structure due to its ability to act as a bioisostere of a phenyl ring, enhancing drug-receptor interactions and improving physicochemical properties.[3] This guide focuses on the biological potential of 2-phenylthiophene derivatives, a class of compounds that has garnered interest for its therapeutic promise. This document aims to provide a comparative overview of the cytotoxic activity of selected 2-phenylthiophene derivatives against established anticancer drugs, supported by experimental data and protocols.
Comparative Analysis of Anticancer Activity
The anticancer potential of substituted 2-phenylthiophene derivatives has been evaluated against various human cancer cell lines. This section presents a comparative summary of their in vitro cytotoxic activity (IC50 values) alongside standard chemotherapeutic agents. The data is compiled from multiple studies to provide a broader perspective.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiophene Derivatives vs. Standard Anticancer Drugs on Human Breast Adenocarcinoma (MCF-7) Cell Line
| Compound/Drug | Chemical Class | IC50 (µM) on MCF-7 | Reference |
| Thiophene Derivative Example 1 | Thiophene Carboxamide | 38.93 (at 100 µM treatment) | [4] |
| Thiophene Derivative Example 2 | 2,4-disubstituted thiophene | Eloquent activity (qualitative) | [5] |
| Doxorubicin | Anthracycline | 8.64 | [6] |
| Cisplatin | Platinum-based | 15.3 | [6] |
| Paclitaxel | Taxane | Data not available in provided search results | |
| 5-Fluorouracil (5-FU) | Antimetabolite | Data not available in provided search results |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Thiophene Derivatives vs. Standard Anticancer Drugs on Human Lung Carcinoma (A549) Cell Line
| Compound/Drug | Chemical Class | IC50 (µM) on A549 | Reference |
| Thiophene Derivative Example 3 | Thiophene-derived carboxamide | >100 | [7] |
| Doxorubicin | Anthracycline | 5.05 | [8] |
| Cisplatin | Platinum-based | 18.33 | [9] |
| Docetaxel | Taxane | 1.94 | [10] |
Note: The IC50 values are highly dependent on the experimental conditions and should be interpreted within the context of the cited studies.[11]
Mechanism of Action and Signaling Pathways
Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][12]
Enzyme Inhibition
Several thiophene derivatives have been identified as potent inhibitors of enzymes that are crucial for cancer progression. For instance, some derivatives act as dual inhibitors of lipoxygenase and cyclooxygenase, enzymes involved in inflammation and carcinogenesis.[5]
Modulation of Signaling Pathways
The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with essential signaling cascades within cancer cells. Two of the most frequently implicated pathways are the MAPK/ERK and PI3K/Akt pathways, which regulate cell growth, proliferation, and survival.[13][14][15][16][17]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. Some thiophene derivatives have been shown to inhibit components of this pathway, such as MEK and p38α MAPK.[14][18]
Caption: MAPK/ERK signaling pathway with the inhibitory action of certain thiophene derivatives on MEK.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and proliferation. Its dysregulation is a hallmark of many human cancers. Several studies have reported that thiophene derivatives can inhibit key components of this pathway, including PI3K and Akt, leading to the induction of apoptosis in cancer cells.[15][16][17]
Caption: PI3K/Akt signaling pathway indicating the inhibitory effects of some thiophene derivatives on PI3K and Akt.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activity of thiophene derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-phenylthiophene derivatives or standard drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
Conclusion and Future Directions
The available literature strongly suggests that the 2-phenylthiophene scaffold is a promising template for the development of novel anticancer agents. Structurally related derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt.
However, a notable gap in the current research is the lack of specific biological data for this compound derivatives. The presence of a reactive bromomethyl group suggests a potential for these compounds to act as alkylating agents, a mechanism employed by several established anticancer drugs. Future research should focus on the synthesis and comprehensive biological evaluation of this specific class of thiophene derivatives. Key areas for investigation include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine their potency and selectivity.
-
Mechanism of action studies to elucidate their molecular targets and effects on signaling pathways.
-
In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic potential and safety profile.
A thorough investigation of this compound derivatives is warranted to fully understand their biological activity and potential as novel drug candidates. The data and protocols presented in this guide provide a foundational framework for researchers to undertake such investigations.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Face-Off: 2-[3-(bromomethyl)phenyl]thiophene-based Polymers Versus Industry-Standard Polythiophenes
A Comparative Guide for Researchers in Polymer Chemistry and Materials Science
The development of novel semiconducting polymers is a cornerstone of advancement in organic electronics. While poly(3-hexylthiophene) (P3HT) has long been a benchmark material due to its well-understood properties and reliable performance, the scientific community is in constant pursuit of next-generation materials with enhanced characteristics. This guide provides a comparative overview of a functionalized polythiophene, poly(2-[3-(bromomethyl)phenyl]thiophene), against the industry-standard P3HT.
The introduction of a bromomethylphenyl group onto the thiophene backbone is anticipated to influence the polymer's electronic and physical properties through steric and electronic effects. The phenyl ring can enhance interchain π-π stacking, potentially improving charge transport, while the reactive bromomethyl group offers a site for post-polymerization modification, opening avenues for further functionalization and tuning of material properties.
However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data for poly(this compound). While the synthesis of related monomers has been reported, performance metrics such as electrical conductivity, charge carrier mobility, and thermal stability of the resulting polymer have not been extensively characterized or compared with standard polythiophenes.
This guide, therefore, presents a detailed summary of the well-established performance of P3HT and outlines the expected, yet unconfirmed, property landscape for its bromomethylphenyl-functionalized counterpart. The provided experimental protocols are based on established methods for the synthesis and characterization of polythiophenes and can be adapted for the investigation of this novel polymer.
Quantitative Performance Comparison
The following table summarizes the known performance data for regioregular P3HT. The corresponding data for poly(this compound) is currently unavailable in peer-reviewed literature and is presented here as a target for future research.
| Property | Standard Poly(3-hexylthiophene) (P3HT) | Poly(this compound) |
| Electrical Conductivity | 10⁻⁵ to 10⁻³ S/cm (undoped)[1][2]; up to 1000 S/cm (doped)[3][4] | Data not available |
| Charge Carrier Mobility | 10⁻⁴ to 0.1 cm²/Vs (hole mobility)[5][6] | Data not available |
| Thermal Stability (TGA) | Onset of decomposition typically >300 °C[1][7] | Data not available |
| Optical Band Gap | ~1.9 - 2.1 eV[1] | Data not available |
Experimental Protocols
Synthesis of Functionalized Polythiophenes via Grignard Metathesis (GRIM) Polymerization
This protocol describes a general method for the synthesis of regioregular polythiophenes functionalized at the 3-position of the thiophene ring. This method can be adapted for the polymerization of 2-bromo-3-[3-(bromomethyl)phenyl]thiophene.
Materials:
-
2-bromo-3-[3-(bromomethyl)phenyl]thiophene (monomer)
-
2,5-dibromo-3-alkylthiophene (for standard P3HT synthesis)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Hydrochloric acid (HCl), Methanol, Hexane, Chloroform
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: The thiophene monomer is dissolved in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Grignard Reagent Formation: The solution is cooled to 0 °C, and a stoichiometric amount of iPrMgCl·LiCl solution is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours to ensure the formation of the Grignard reagent.
-
Polymerization: A catalytic amount of Ni(dppp)Cl₂ is added to the reaction mixture. The polymerization is allowed to proceed at room temperature for 24-48 hours.
-
Quenching and Precipitation: The reaction is quenched by the slow addition of HCl. The polymer is then precipitated by pouring the reaction mixture into an excess of methanol.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues, oligomers, and unreacted monomer. The purified polymer is obtained by precipitation from the chloroform fraction into methanol.
-
Drying: The final polymer is dried under vacuum.
Characterization of Polymer Properties
The following are standard techniques used to characterize the performance of newly synthesized conducting polymers.
1. Electrical Conductivity:
-
Method: Four-point probe or two-point probe measurement on thin films.
-
Sample Preparation: Thin films of the polymer are prepared by spin-coating a solution of the polymer (e.g., in chloroform or chlorobenzene) onto a pre-cleaned glass or silicon substrate with patterned electrodes.
-
Measurement: A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. The conductivity is calculated from the measured resistance, film thickness, and probe geometry. For doped samples, the polymer film is exposed to a dopant (e.g., iodine vapor or a solution of F4TCNQ) prior to measurement.
2. Charge Carrier Mobility:
-
Method: Field-Effect Transistor (FET) fabrication and characterization.
-
Device Fabrication: A bottom-gate, bottom-contact FET is fabricated on a Si/SiO₂ substrate. The polymer solution is spin-coated onto the substrate to form the active semiconductor layer.
-
Measurement: The transfer and output characteristics of the FET are measured using a semiconductor parameter analyzer. The charge carrier mobility is extracted from the saturation regime of the transfer curve using the standard FET equation.
3. Thermal Stability:
-
Method: Thermogravimetric Analysis (TGA).
-
Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. [PDF] Intrinsic hole mobility and trapping in a regioregular poly(thiophene) | Semantic Scholar [semanticscholar.org]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for the synthesis of 2-[3-(bromomethyl)phenyl]thiophene
A Comparative Guide to Catalytic Synthesis of 2-[3-(Bromomethyl)phenyl]thiophene
For researchers and professionals in drug development, the efficient synthesis of novel organic compounds is paramount. The compound this compound is a valuable building block in medicinal chemistry, and its synthesis can be achieved through various palladium or nickel-catalyzed cross-coupling reactions. This guide provides a comparative overview of four common catalytic methods: Suzuki-Miyaura, Kumada, Negishi, and Stille couplings, offering insights into their respective methodologies and expected outcomes.
Comparative Performance of Catalytic Systems
The choice of catalytic system for the synthesis of this compound can significantly impact the reaction efficiency, yield, and substrate scope. Below is a summary of typical reaction conditions and performance data for each of the four coupling methods, based on literature precedents for similar aryl-thiophene syntheses.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85[1][2] |
| Kumada | NiCl₂(dppp) | dppp | - | THF | 25-60 | 2-12 | 60-95[3][4] |
| Negishi | Pd(OAc)₂ or Ni(acac)₂ | SPhos | - | THF or DMF | 25-100 | 2-24 | 70-95 |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF | 80-110 | 12-24 | 65-90[5] |
Note: The data presented for Kumada, Negishi, and Stille couplings are based on analogous aryl-thiophene syntheses, as direct literature for the target molecule is not available. Yields are highly substrate and condition dependent.
Experimental Protocols
Detailed methodologies for each catalytic system are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of this compound.
Suzuki-Miyaura Coupling
This method involves the reaction of an organoboron compound with an organic halide. For the synthesis of the target molecule, 2-thienylboronic acid would be coupled with 1-bromo-3-(bromomethyl)benzene.
Experimental Protocol: A mixture of 1-bromo-3-(bromomethyl)benzene (1.0 mmol), 2-thienylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is degassed and heated at 90°C for 12 hours under an inert atmosphere.[1][2] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide. In this case, 2-thienylmagnesium bromide would be reacted with 1-bromo-3-(bromomethyl)benzene.
Experimental Protocol: To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 mmol) and NiCl₂(dppp) (0.05 mmol) in anhydrous THF (10 mL) under an inert atmosphere, a solution of 2-thienylmagnesium bromide (1.2 mmol) in THF is added dropwise at room temperature. The reaction mixture is then stirred at 60°C for 6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography.[3][4]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Here, 2-thienylzinc chloride would be coupled with 1-bromo-3-(bromomethyl)benzene.
Experimental Protocol: In a glovebox, a flask is charged with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and 1-bromo-3-(bromomethyl)benzene (1.0 mmol). Anhydrous THF (5 mL) is added, followed by a solution of 2-thienylzinc chloride (1.2 mmol) in THF. The reaction mixture is stirred at 80°C for 18 hours. After cooling, the mixture is diluted with diethyl ether and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Stille Coupling
The Stille coupling uses an organotin compound and an organic halide. For this synthesis, 2-(tributylstannyl)thiophene is reacted with 1-bromo-3-(bromomethyl)benzene.
Experimental Protocol: A mixture of 1-bromo-3-(bromomethyl)benzene (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is degassed and heated at 110°C for 16 hours under an inert atmosphere.[5] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of this compound via cross-coupling reactions and a decision-making pathway for catalyst selection.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for selecting a suitable catalytic cross-coupling method.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 2-[3-(Bromomethyl)phenyl]thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes for the preparation of 2-[3-(bromomethyl)phenyl]thiophene, a key intermediate in pharmaceutical research. The following sections present a conventional two-step synthesis involving a Suzuki-Miyaura coupling followed by benzylic bromination, alongside a discussion of alternative bromination techniques. The guide includes detailed experimental protocols, a quantitative comparison of methods, and visual diagrams of the synthetic pathways and decision-making workflows.
Primary Synthetic Route: Two-Step Synthesis
The most common and efficient approach to synthesizing this compound involves a two-step process:
-
Suzuki-Miyaura Coupling: Formation of the precursor, 2-(3-methylphenyl)thiophene, via a palladium-catalyzed cross-coupling reaction.
-
Benzylic Bromination: Conversion of the methyl group of the precursor to a bromomethyl group.
Step 1: Synthesis of 2-(3-methylphenyl)thiophene via Suzuki-Miyaura Coupling
Experimental Protocol:
-
To a degassed solution of 1,4-dioxane and water (4:1, 50 mL) are added 2-bromothiophene (1.63 g, 10 mmol), 3-methylphenylboronic acid (1.50 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
The mixture is purged with nitrogen for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) is added, and the mixture is heated to 80°C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane) to afford 2-(3-methylphenyl)thiophene as a colorless oil.
Expected Yield: Based on similar Suzuki-Miyaura couplings for the synthesis of aryl-thiophenes, yields are typically in the range of 70-90%.[1][2]
Step 2: Benzylic Bromination of 2-(3-methylphenyl)thiophene
This section compares three alternative methods for the benzylic bromination of the synthesized precursor.
Method A: Classical Wohl-Ziegler Bromination
This is the traditional method for benzylic bromination.
Experimental Protocol:
-
To a solution of 2-(3-methylphenyl)thiophene (1.74 g, 10 mmol) in carbon tetrachloride (CCl4, 50 mL) is added N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol).
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (82 mg, 0.5 mmol) is added as a radical initiator.
-
The mixture is heated to reflux (approximately 77°C) for 4 hours, during which the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography (hexane/ethyl acetate gradient) to yield this compound.
Method B: Greener Photochemical Bromination
This method avoids the use of hazardous chlorinated solvents and chemical radical initiators.[3][4]
Experimental Protocol:
-
A solution of 2-(3-methylphenyl)thiophene (1.74 g, 10 mmol) and N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in acetonitrile (50 mL) is prepared in a quartz reaction vessel.
-
The solution is irradiated with a blue LED lamp (450 nm) or a household compact fluorescent lamp at room temperature with vigorous stirring.[3]
-
The reaction is monitored by TLC for the disappearance of the starting material (typically 1-2 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether, and the succinimide is filtered off.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Method C: H2O2/HBr Bromination System
This method serves as a greener alternative, generating bromine in situ.[5][6]
Experimental Protocol:
-
To a vigorously stirred biphasic mixture of 2-(3-methylphenyl)thiophene (1.74 g, 10 mmol) in an appropriate organic solvent (e.g., dichloromethane or neat) and an aqueous solution of hydrobromic acid (48%, 2.26 mL, 20 mmol) is added hydrogen peroxide (30% aq., 1.13 mL, 11 mmol) dropwise at room temperature.
-
The reaction mixture is irradiated with a 40W incandescent light bulb.[5]
-
The reaction is monitored by TLC, and upon completion (typically 2-4 hours), the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography.
Quantitative Data Comparison
| Parameter | Method A: Wohl-Ziegler | Method B: Photochemical | Method C: H2O2/HBr System |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | HBr/H2O2 (in situ Br2) |
| Initiator | AIBN (thermal) | Light (photochemical) | Light (photochemical) |
| Solvent | Carbon Tetrachloride (CCl4) | Acetonitrile | Biphasic or neat |
| Temperature | Reflux (~77°C) | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-6 hours | 1-3 hours | 2-5 hours |
| Reported Yields * | 70-90% | 80-95%[3] | 65-85%[5] |
| Safety Concerns | Toxic/carcinogenic solvent (CCl4), handling of AIBN | Standard photochemical precautions | Corrosive HBr, handling of H2O2 |
| Green Chemistry Aspect | Poor (hazardous solvent) | Good (safer solvent, no chemical initiator) | Very Good (water as byproduct) |
*Yields are based on reports for similar substituted toluenes and may vary for the specific substrate.
Logical Workflow for Synthesis Route Selection
The choice of the most appropriate synthetic route depends on several factors, including the scale of the synthesis, available equipment, and safety and environmental considerations.
Conclusion
For the synthesis of this compound, a two-step approach involving Suzuki-Miyaura coupling followed by benzylic bromination is the most viable route. While the classical Wohl-Ziegler bromination provides good yields, its reliance on the hazardous solvent carbon tetrachloride makes it less desirable. Modern alternatives, particularly photochemical bromination in acetonitrile, offer a safer, more environmentally friendly, and often higher-yielding approach suitable for laboratory scale.[3] For larger-scale industrial applications, continuous flow photochemical methods present a scalable and safe option.[3] The H2O2/HBr system is also a strong "green" contender, although yields may be slightly lower compared to NBS-based methods for some substrates.[5][6] The selection of the optimal route should be guided by the specific requirements of the research or production campaign, balancing factors of yield, safety, cost, and environmental impact.
References
- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally benign electrophilic and radical bromination 'on water': H2O2-HBr system versus N-bromosuccinimide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Lack of Publicly Available Data on the Efficacy of 2-[3-(bromomethyl)phenyl]thiophene Derivatives as Enzyme Inhibitors
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the efficacy of 2-[3-(bromomethyl)phenyl]thiophene derivatives as enzyme inhibitors were identified. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations for this specific class of compounds cannot be provided at this time.
General searches on thiophene derivatives revealed their activity against a range of enzymes, including but not limited to:
-
Kinases: Such as Src kinase and atypical protein kinase C (aPKC).
-
Cholinesterases: Including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research.
-
Other Enzymes: Such as β-glucuronidase, xanthine oxidase, and cyclooxygenases (COX).
However, these studies focus on different substitution patterns on the thiophene and phenyl rings, and none include the specific this compound structure.
The presence of a bromomethyl group, a reactive benzylic halide, may suggest that such compounds could act as covalent inhibitors or alkylating agents. These types of interactions can be non-specific and may lead to toxicity, which could be a reason for the limited exploration of this specific chemical space for targeted enzyme inhibition.
Given the absence of specific data, it is not possible to construct the requested comparison tables, detail experimental methodologies, or generate the required Graphviz diagrams for signaling pathways or experimental workflows related to this compound derivatives.
Researchers, scientists, and drug development professionals interested in thiophene-based enzyme inhibitors are encouraged to explore the extensive literature on other, more thoroughly investigated thiophene scaffolds. Should research on this compound derivatives be published in the future, a comparative guide could then be compiled.
A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes
For researchers, scientists, and professionals in drug development, the journey of a potential therapeutic from laboratory discovery to clinical application is a rigorous one. A critical phase in this process is the comparative evaluation of a compound's performance in controlled in vitro settings versus its efficacy and behavior within a living organism (in vivo). This guide provides a detailed comparison of thiophene-based compounds, a class of molecules that has garnered significant interest for its anticancer properties. While direct comparative in vitro and in vivo data for 2-[3-(bromomethyl)phenyl]thiophene-based compounds are not extensively available in the public domain, this guide will utilize comprehensive data from studies on structurally related and well-documented thiophene derivatives to illustrate the key comparative principles and methodologies.
This guide will focus on two exemplary thiophene-based compounds that have been subjected to both in vitro and in vivo anticancer evaluations: a Cyclohepta[b]thiophene derivative (Compound 17) and a 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one derivative . These compounds serve as excellent surrogates to demonstrate the translational potential from benchtop to preclinical models.
In Vitro vs. In Vivo Performance: A Tabular Comparison
The following tables summarize the quantitative data from the in vitro and in vivo studies of the selected thiophene-based anticancer agents, providing a clear and concise comparison of their performance.
Table 1: In Vitro Antiproliferative Activity of Cyclohepta[b]thiophene Compound 17[1][2][3]
| Cancer Cell Line | Type | GI50 (µM) |
| A549 | Non-small cell lung cancer | Submicromolar |
| OVACAR-4 | Ovarian cancer | 2.01 |
| OVACAR-5 | Ovarian cancer | 2.27 |
| CAKI-1 | Kidney cancer | 0.69 |
| T47D | Breast cancer | 0.362 |
GI50: The concentration of the compound that causes 50% growth inhibition.
Table 2: In Vivo Antitumor Efficacy of Cyclohepta[b]thiophene Compound 17[1][2][4]
| Animal Model | Cancer Type | Treatment Dose | Outcome |
| CT26 murine model | Colon Carcinoma | 250 µ g/mouse/day (intraperitoneal) | Significant reduction in tumor growth compared to untreated mice. |
Table 3: In Vitro and In Vivo Anti-Breast Cancer Activity of 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one Derivatives[5]
| Study Type | Model System | Key Findings |
| In Vitro | MCF-7 and MCF-10A breast cancer cell lines | Potent inhibitory effects against cancer cells. |
| In Vivo | Animal models | Significant reduction in tumor growth up to the 8th day of treatment. |
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these thiophene compounds and the general workflow of their evaluation.
Signaling Pathway of Cyclohepta[b]thiophene Compound 17
Caption: Proposed mechanism of action for Cyclohepta[b]thiophene Compound 17.
General Experimental Workflow for Anticancer Drug Evaluation
Caption: A simplified workflow for the evaluation of potential anticancer compounds.
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited in the studies of the exemplary thiophene compounds.
In Vitro Antiproliferative Assay (GI50 Determination)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The thiophene-based compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with the different concentrations of the compound. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or MTS. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI50 value is calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][2]
In Vivo Antitumor Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., CT26 colon carcinoma or MCF-7 breast cancer cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The thiophene-based compound is administered (e.g., intraperitoneally or orally) at a specific dose and schedule. The control group receives the vehicle.
-
Monitoring: The body weight and tumor volume of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.[3][4]
Tubulin Polymerization Inhibition Assay
-
Reagents: Purified tubulin, GTP, and a fluorescence-based reporter are used.
-
Reaction Setup: The reaction mixture containing tubulin, GTP, and the fluorescent reporter is prepared in a microplate.
-
Compound Addition: The thiophene-based compound at various concentrations is added to the wells. A control with no compound and a positive control (e.g., nocodazole) are included.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Fluorescence Measurement: The fluorescence intensity, which increases as the reporter incorporates into the polymerizing microtubules, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the control.[1]
This comparative guide underscores the importance of a multi-faceted approach to evaluating novel anticancer agents. While in vitro studies provide crucial initial data on a compound's potency and mechanism, in vivo studies are indispensable for assessing its efficacy and safety in a complex biological system. The presented data on thiophene-based compounds highlight their potential as a promising class of anticancer therapeutics and provide a framework for the continued development and evaluation of new derivatives.
References
- 1. Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Photophysical Properties of 2-[3-(bromomethyl)phenyl]thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 2-[3-(bromomethyl)phenyl]thiophene and its derivatives. Due to the limited availability of direct experimental data for this compound, this document benchmarks its expected properties against structurally similar and well-characterized 2-arylthiophene analogs. The inclusion of a reactive bromomethyl group suggests its potential utility as a fluorescent probe for covalent labeling of biological macromolecules. Understanding its fundamental photophysical characteristics is therefore crucial for its application in drug development and molecular biology.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for 2-phenylthiophene and 2-(4-methoxyphenyl)thiophene, which serve as models to predict the behavior of this compound. The bromomethyl group is not expected to significantly alter the primary absorption and emission wavelengths but may influence the quantum yield and lifetime through quenching mechanisms or by providing a site for covalent attachment, which can alter the local environment of the fluorophore.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 2-Phenylthiophene | ~303 | ~362 | ~15,000 | ~0.017 | ~0.046 | Cyclohexane |
| 2-(4-Methoxyphenyl)thiophene | ~315 | ~380 | ~20,000 | ~0.15 | ~1.2 | Cyclohexane |
| This compound (Predicted) | ~305-315 | ~365-380 | ~15,000-20,000 | Variable (likely lower than methoxy-substituted) | Variable | Cyclohexane |
Note: Predicted values are based on the data from analogs and general principles of substituent effects. The actual values may vary.
Discussion of Photophysical Properties
2-Arylthiophenes typically exhibit absorption in the UV-A region and emit in the near-UV to blue region of the spectrum. The position of the absorption and emission bands is influenced by the nature of the substituent on the phenyl ring. Electron-donating groups, such as a methoxy group, tend to cause a red-shift (a shift to longer wavelengths) in both absorption and emission spectra, as seen in the comparison between 2-phenylthiophene and 2-(4-methoxyphenyl)thiophene. This is attributed to the extension of the π-conjugated system and the potential for intramolecular charge transfer character in the excited state.
The bromomethyl group is primarily an electrophilic handle for covalent modification and is not expected to have a strong electronic effect on the π-system in the ground state. Therefore, the absorption and emission maxima of this compound are predicted to be similar to those of 2-phenylthiophene.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The low quantum yield of 2-phenylthiophene is characteristic of many simple aromatic hydrocarbons where non-radiative decay pathways are efficient. The significantly higher quantum yield of 2-(4-methoxyphenyl)thiophene highlights the positive effect of the electron-donating methoxy group. For this compound, the quantum yield is expected to be variable. The heavy bromine atom can potentially lead to quenching of fluorescence through intersystem crossing to the triplet state. However, upon reaction with a biological target, the local environment of the fluorophore will change, which can lead to an increase in fluorescence quantum yield, a phenomenon often exploited in "turn-on" fluorescent probes.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore in a given environment. Similar to the quantum yield, the lifetime of this compound is expected to be influenced by the presence of the bromine atom and the molecule it is conjugated to.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the thiophene derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or phosphate-buffered saline) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement: Record the UV-visible absorption spectrum using a dual-beam spectrophotometer from 250 nm to 500 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is set to the λ_abs determined in the previous step. The emission is scanned over a wavelength range starting from ~10 nm above the excitation wavelength to 550 nm. The wavelength of maximum emission (λ_em) is determined from the corrected emission spectrum.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For emission in the 350-400 nm range, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. Record the absorbance at the excitation wavelength for each solution. The absorbances should be kept below 0.1.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength and instrumental settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots should be linear.
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φ_F,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the fluorescence decay kinetics and determine the fluorescence lifetime.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Data Acquisition: Excite the sample with the pulsed laser at a high repetition rate. The detector records the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Analysis: The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model, convoluted with the IRF. The fluorescence lifetime (τ) is extracted from the fit.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the photophysical characterization of fluorescent molecules.
Safety Operating Guide
Proper Disposal of 2-[3-(Bromomethyl)phenyl]thiophene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2-[3-(Bromomethyl)phenyl]thiophene is classified as a hazardous chemical waste and requires disposal through a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The inherent hazards of this compound, including its potential to cause severe skin burns, and eye damage, and harm if swallowed, inhaled, or in contact with skin, necessitate stringent disposal protocols.[1][2][3] Adherence to these procedures is critical for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step in mitigating exposure risks.
| Personal Protective Equipment (PPE) Requirements |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The following steps outline the correct procedure for the disposal of this compound waste, including pure chemical, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its full chemical name. Do not use abbreviations or chemical formulas.[4]
-
This compound is a halogenated organic waste. It must be segregated from other waste streams, particularly from incompatible materials such as acids, bases, oxidizing agents, and reducing agents, to prevent violent reactions.[5]
Step 2: Waste Collection and Storage
-
Collect all waste containing this compound in a designated, compatible, and leak-proof container.[4][6] The original container, if in good condition, is an ideal choice.[5]
-
The waste container must be kept tightly closed except when adding waste.[4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and secure location.[5][6]
-
Ensure the SAA has secondary containment to capture any potential leaks.[6]
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and labware, must be treated as hazardous waste.
-
Place these contaminated items in a separate, clearly labeled hazardous waste container designated for solid waste.
Step 4: Managing Empty Containers
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][7]
-
The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[4][7]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.[7]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[6][8]
-
The primary method for the disposal of brominated organic compounds is high-temperature incineration in a facility equipped with flue gas cleaning systems to prevent the release of harmful byproducts.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. fishersci.es [fishersci.es]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
- 9. idealresponse.co.uk [idealresponse.co.uk]
Comprehensive Safety and Handling Guide for 2-[3-(Bromomethyl)phenyl]thiophene
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-[3-(Bromomethyl)phenyl]thiophene (CAS No. 85553-44-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identification and Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉BrS[1] |
| Molecular Weight | 253.16 g/mol [1] |
| Synonyms | 2-(3-bromomethyl phenyl) thiophene, 3-(2-thienyl)benzyl bromide[1] |
| Appearance | Data not available; related compounds are described as solid or light brown liquid.[2] |
| Odor | Stench[2][3] |
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][4][5]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][5][6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4][5] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[4][5][6] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[3][4][6] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[6] |
Note: This substance is also a lachrymator, meaning it can cause tearing.[6]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.[7] Engineering controls, such as a chemical fume hood, must be used.[4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[5][8] | Protects against splashes and vapors that cause severe eye damage.[1][3][5] Face shields should be worn in conjunction with goggles.[8] |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standards.[7] | Prevents skin contact, which can be harmful and cause severe burns.[4][5] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or similar laminate material.[7][9] Flame-retardant and antistatic clothing is recommended.[3] | Protects against skin exposure and contamination of personal clothing.[4] |
| Respiratory Protection | For small-scale lab use, a particle-filtering half-mask (EN149:2001) is recommended.[4] For larger scale use, emergencies, or when vapors are generated, a full face-piece respirator with a chemical cartridge is required.[5] | Protects against inhalation of harmful vapors, which may cause respiratory irritation.[4][6] |
Safe Handling and Operational Workflow
A systematic approach is critical for handling this chemical safely. The workflow below outlines the necessary steps from preparation to cleanup.
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation: Always work within a certified chemical fume hood to control vapor exposure.[4] Ensure that an emergency eyewash station and safety shower are immediately accessible.[6]
-
Handling: Avoid breathing dust, fumes, or vapors.[5][6] Do not eat, drink, or smoke in the handling area.[4][6]
-
Storage: Store in a dry, cool, and well-ventilated place away from heat and ignition sources.[3][4][10] The container should be kept tightly closed, and for long-term storage, a temperature of 2-8°C is recommended.[6] Store in a locked area accessible only to authorized personnel.[3][5] The substance is sensitive to moisture and may decompose in contact with water.[4][6]
-
Disposal: Dispose of contents and containers at an approved waste disposal plant.[3][6] Do not mix with other waste.[3][10] Uncleaned containers should be handled as the product itself.[3][10] Do not release into the environment or allow entry into drains.[3][4]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the necessary steps. Always seek immediate medical attention after any exposure.[4][6]
Caption: Diagram 2: Immediate first aid response protocol for various exposure routes.
First Aid Measures:
-
General Advice: Show the Safety Data Sheet to the attending medical professional.[3][4][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[5][6]
-
Skin Contact: Immediately take off all contaminated clothing and shoes.[3][6] Wash the affected area with plenty of soap and water or shower for at least 15 minutes.[4][6][10]
-
Eye Contact: Flush eyes immediately and thoroughly with water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[3][4][6] Immediate medical attention from an ophthalmologist is required.[3][10]
-
Ingestion: Do NOT induce vomiting.[1][4][6] Rinse the mouth thoroughly with water.[5][6] Never give anything by mouth to an unconscious person.[4][6]
Spill Procedures: In case of a spill, evacuate unnecessary personnel.[6] Ensure adequate ventilation and eliminate all ignition sources.[3] Do not breathe vapors or mist.[6] Absorb small spills with a dry chemical absorbent.[6] For larger spills, dike the area and collect with a pump or vacuum.[6] Place the collected material in an appropriate container for disposal.[6]
References
- 1. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 2-Bromo-3-bromomethylthiophene - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.es [fishersci.es]
- 5. echemi.com [echemi.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
